molecular formula C6H12O6 B12423024 D-Glucose-d12-1

D-Glucose-d12-1

Cat. No.: B12423024
M. Wt: 192.23 g/mol
InChI Key: GZCGUPFRVQAUEE-OUCVIOSLSA-N
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Description

D-Glucose-d12-1 (CAS 89798-27-6) is a stable, heavy-isotope-labeled form of D-Glucose where twelve hydrogen atoms are replaced by deuterium (C₆D₁₂O₆) . This compound serves as a critical tracer in biochemical and pharmacological research, enabling precise investigation of glucose transport, metabolic flux, and enzymatic activity[ citation:5]. In research applications, this compound is an invaluable tool for studying cellular metabolic status and stress responses[ citation:2]. Its incorporation into drug molecules allows researchers to act as tracers for quantitation during the drug development process. Deuteration can influence the pharmacokinetic and metabolic profiles of drugs, providing vital data on drug metabolism and safety[ citation:2]. This labeled glucose is particularly useful for mass spectrometry-based assays and NMR studies, where the mass shift introduced by deuterium allows for clear differentiation from endogenous glucose, facilitating accurate tracking and quantification[ citation:5]. Key research areas for this compound include tracing metabolic pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle[ citation:5]. It is also employed in transport studies to characterize the function of glucose transporters (GLUTs and SGLTs) and to investigate metabolic dysfunctions associated with conditions like diabetes, cancer, and cardiovascular diseases[ citation:5]. Please Note: This product is intended for research purposes only and is not approved for human or diagnostic use[ citation:2].

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.23 g/mol

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentadeuteriooxyhexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D,8D,9D,10D,11D,12D

InChI Key

GZCGUPFRVQAUEE-OUCVIOSLSA-N

Isomeric SMILES

[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H])O[2H]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of D-Glucose-d12-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Glucose-d12-1, tailored for researchers, scientists, and professionals in drug development. This document includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding and application of this isotopically labeled monosaccharide.

Core Properties of this compound

This compound is a deuterated form of D-Glucose, where twelve hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in metabolic research, particularly in studies utilizing mass spectrometry and NMR spectroscopy.[1][2] It serves as an internal standard for quantification, a tracer for metabolic pathways, and a probe in various analytical applications.[2][3]

The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and execution.

PropertyValueCitations
CAS Number 89798-27-6[1]
Molecular Formula C₆D₁₂O₆
Molecular Weight 192.23 g/mol
Appearance White or colorless powder/solids
Melting Point 150-152 °C
Boiling Point Decomposes upon heating
Solubility Highly soluble in water
Isotopic Purity ≥97 atom % D
Assay Purity (HPLC) ≥99%
Optical Activity [α]25/D +52.0° to +53.0° (c=2 in H₂O with trace NH₄OH)
Storage Temperature Room temperature, away from light and moisture

Experimental Protocols and Methodologies

This compound is instrumental in a variety of advanced analytical techniques. This section details the methodologies for its application in NMR spectroscopy, mass spectrometry, and Raman microspectroscopy.

NMR spectroscopy is a powerful technique for the structural elucidation of molecules. This compound is well-suited for bio NMR applications. A combination of 1D and 2D NMR experiments can be employed for the complete structural characterization and purity assessment of this compound.

Experimental Protocol: Structural Elucidation via NMR

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d6) to a known concentration.

  • 1D NMR Analysis:

    • Acquire a ¹H NMR spectrum to identify proton signals and their chemical environments.

    • Acquire a ¹³C NMR spectrum to observe the carbon backbone.

    • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system.

  • Data Analysis: Integrate and analyze the spectra to assign all ¹H and ¹³C signals, confirming the structure and assessing isotopic and chemical purity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve this compound in Deuterated Solvent NMR Acquire 1D & 2D NMR Spectra Prep->NMR Transfer to NMR tube Analysis Assign Signals & Confirm Structure NMR->Analysis Process Data

General workflow for NMR analysis of this compound.

This compound is frequently used as an internal standard in mass spectrometry-based quantitative analysis to correct for variations during sample preparation and instrument response. It is applicable to both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: LC-MS/MS Sample Preparation (Protein Precipitation)

This protocol is suitable for analyzing this compound in biological matrices such as plasma or serum.

  • Sample Collection: Obtain a 50 µL aliquot of the biological sample (e.g., serum or plasma).

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

LCMS_Prep_Workflow Start Start: 50 µL Plasma/Serum Step1 Add Cold Acetonitrile (200 µL) Start->Step1 Step2 Vortex to Mix Step1->Step2 Step3 Centrifuge (10,000 x g, 10 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 End Analyze via LC-MS/MS Step4->End

LC-MS/MS sample preparation workflow using protein precipitation.

Experimental Protocol: GC-MS Sample Preparation (Derivatization)

For GC-MS analysis, the volatility of glucose must be increased through a derivatization step. A common method is the formation of glucose pentaacetate.

  • Sample Drying: Lyophilize or evaporate the aqueous sample containing this compound to complete dryness.

  • Derivatization Reagent: Add a mixture of acetic anhydride and pyridine to the dried sample.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 60-80 °C) for approximately 1 hour to facilitate the formation of the pentaacetate derivative.

  • Solvent Evaporation: Evaporate the excess derivatization reagents under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.

GCMS_Prep_Workflow Start Start: Dried Sample Step1 Add Acetic Anhydride/Pyridine Start->Step1 Step2 Incubate (e.g., 60°C, 1 hr) Step1->Step2 Step3 Evaporate Reagents (N₂ stream) Step2->Step3 Step4 Reconstitute in Solvent Step3->Step4 End Analyze via GC-MS Step4->End

GC-MS sample preparation workflow involving derivatization.

This compound is an excellent tracer for studying metabolic pathways like glycolysis and the pentose phosphate pathway. By introducing the labeled glucose to cells or organisms, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into metabolic flux and reprogramming in various physiological and pathological states.

Experimental Protocol: In Vitro Metabolic Labeling

  • Cell Culture: Plate cells at a suitable density and allow them to adhere.

  • Medium Exchange: Replace the standard glucose-containing medium with a glucose-free medium for a short period to deplete endogenous glucose.

  • Labeling: Introduce a medium containing a known concentration of this compound.

  • Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled glucose.

  • Metabolite Extraction: Quench the metabolic activity rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

  • Analysis: Analyze the extracted metabolites using MS or NMR to determine the extent of deuterium incorporation into various metabolic intermediates.

Metabolic_Tracing_Pathway cluster_cell Intracellular Metabolism D_Glucose_d12 This compound (Extracellular) Cell Cell Membrane Glycolysis Glycolysis Cell->Glycolysis Uptake Pyruvate Pyruvate-d_n Glycolysis->Pyruvate Lactate Lactate-d_n Pyruvate->Lactate Anaerobic TCA TCA Cycle Pyruvate->TCA Aerobic Metabolites Downstream Metabolites-d_n TCA->Metabolites

Simplified diagram of metabolic tracing using this compound.

This guide provides essential technical information and standardized protocols for the effective use of this compound in a research setting. Adherence to these methodologies will ensure data accuracy, reproducibility, and a solid foundation for advanced scientific investigation.

References

A Technical Guide to D-Glucose-d12: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-d12, a deuterated form of D-glucose, and its application as a stable isotope tracer in metabolic research. This document details its chemical properties, outlines key experimental methodologies, and illustrates its use in tracking metabolic pathways crucial to drug development and disease research.

Core Properties of D-Glucose-d12

D-Glucose-d12, also referred to as D-Glucose-d12-1, is a form of glucose where twelve hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it a powerful tool for tracing the fate of glucose in biological systems without the need for radioactive materials.[1]

PropertyValueReference
CAS Number 89798-27-6[2]
Molecular Formula C₆D₁₂O₆[2][3]
Molecular Weight 192.23[3]

Applications in Metabolic Pathway Analysis

Deuterated glucose is extensively used to investigate central carbon metabolism, providing insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its application is particularly significant in cancer research, where altered glucose metabolism, known as the Warburg effect, is a key feature. Furthermore, it is employed in studies related to diabetes, obesity, and other metabolic disorders.

One of the advanced applications of deuterated glucose is in Deuterium Metabolic Imaging (DMI), an innovative MRI-based technique that allows for the non-invasive, three-dimensional mapping of metabolism. This method enables the visualization of both the deuterated glucose and its metabolic products, offering a window into metabolic pathways within living organisms.

Experimental Protocols

The use of D-Glucose-d12 as a tracer necessitates precise and reliable analytical methods to detect and quantify its presence in various metabolites. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation for Mass Spectrometry Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for analyzing polar and non-volatile metabolites without the need for derivatization.

  • Sample Collection : Collect 50 µL of serum or plasma.

  • Protein Precipitation : Add 200 µL of acetonitrile to the sample.

  • Vortexing : Thoroughly mix the sample for 30 seconds to precipitate proteins.

  • Centrifugation : Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique often requires derivatization to make the metabolites volatile.

  • Sample Extraction : Start with 200 µL of plasma.

  • Metabolite Extraction : Perform a suitable extraction method to isolate the metabolites of interest.

  • Drying : Dry the extracted sample.

  • Derivatization : Add a derivatizing agent, such as acetic anhydride, to the dried extract to make the metabolites volatile.

  • Analysis : Inject the derivatized sample into the GC-MS system.

In Vivo Stable Isotope Tracer Experiments

A common experimental design for studying whole-body glucose metabolism involves the primed constant infusion of deuterated glucose.

  • Tracer Selection : 6,6-D2-Glucose is often the preferred tracer for determining the whole-body flux rate of glucose.

  • Priming Dose : Administer a priming bolus dose of the tracer (e.g., 14.0 µmol/kg).

  • Constant Infusion : Follow with a constant infusion at a specific rate (e.g., 11.5 µmol/kg/hr) for a set duration (e.g., 140 minutes).

  • Sampling : Collect plasma samples at baseline and at regular intervals during the infusion (e.g., 0, 90, 100, 110, 120 minutes) for analysis.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways where D-Glucose-d12 is utilized as a tracer and a typical experimental workflow.

Glycolysis_Pathway Glucose D-Glucose-d12 G6P Glucose-6-phosphate-d12 Glucose->G6P F6P Fructose-6-phosphate-d12 G6P->F6P F16BP Fructose-1,6-bisphosphate-d12 F6P->F16BP GAP Glyceraldehyde-3-phosphate-d6 F16BP->GAP DHAP Dihydroxyacetone-phosphate-d6 F16BP->DHAP BPG 1,3-Bisphosphoglycerate-d6 GAP->BPG DHAP->GAP Phosphoglycerate3 3-Phosphoglycerate-d6 BPG->Phosphoglycerate3 Phosphoglycerate2 2-Phosphoglycerate-d6 Phosphoglycerate3->Phosphoglycerate2 PEP Phosphoenolpyruvate-d6 Phosphoglycerate2->PEP Pyruvate Pyruvate-d3 PEP->Pyruvate TCA TCA Cycle Pyruvate->TCA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant for Analysis Supernatant for Analysis Centrifugation->Supernatant for Analysis LC-MS/MS or GC-MS LC-MS/MS or GC-MS Supernatant for Analysis->LC-MS/MS or GC-MS Data Acquisition Data Acquisition LC-MS/MS or GC-MS->Data Acquisition Metabolite Identification Metabolite Identification Data Acquisition->Metabolite Identification Flux Analysis Flux Analysis Metabolite Identification->Flux Analysis

References

An In-depth Technical Guide to D-Glucose-d12-1: Synonyms, Properties, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-d12-1, a deuterated form of D-glucose. It serves as a critical tool in metabolic research and drug development, enabling precise tracing of glucose metabolism. This document details its synonyms, chemical and physical properties, and provides insights into experimental applications, including metabolic pathway analysis.

Synonyms and Chemical Identification

This compound is a stable, non-radioactive isotopically labeled monosaccharide. It is synthetically derived from D-glucose by replacing twelve hydrogen atoms with deuterium. This substitution results in a molecule that is chemically similar to its unlabeled counterpart but possesses a greater mass, allowing for its differentiation and tracing in biological systems. The designation "d12-1" is often a supplier-specific identifier, with the compound more broadly known by several synonyms.

Table 1: Synonyms and Identifiers for D-Glucose-d12

Synonym/IdentifierDescription
Common Synonyms Deuterated Glucose, Dextrose-d12, Labeled Glucose
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-pentadeuterio-6-(deuteriooxymethyl)oxane-2,3,4,5-tetrol
CAS Number 89798-27-6
Molecular Formula C₆D₁₂O₆
PubChem CID 16213872

Quantitative Data

The physical and chemical properties of D-Glucose-d12 are crucial for its application in experimental settings. These properties are summarized in the table below. The isotopic purity is a key parameter, indicating the percentage of molecules that are fully deuterated.

Table 2: Physicochemical Properties of D-Glucose-d12

PropertyValueSource
Molecular Weight 192.23 g/mol [1][2]
Melting Point 150-152 °C[3]
Form White to off-white powder
Optical Activity [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)
Isotopic Purity ≥97 atom % D
Assay ≥99% (HPLC)

Experimental Protocols and Applications

D-Glucose-d12 is a powerful tracer used to investigate metabolic pathways in vitro and in vivo. Its primary application lies in metabolic flux analysis, where it helps to quantify the rate of metabolic reactions. The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Workflow for Metabolic Tracing with D-Glucose-d12

The use of D-Glucose-d12 in metabolic studies follows a general workflow, from administration to data analysis. This process allows researchers to track the fate of glucose carbons through various metabolic pathways.

G cluster_0 Experimental Phase cluster_1 Analytical Phase A Administration of D-Glucose-d12 (in vitro or in vivo) B Cellular Uptake and Metabolism A->B C Extraction of Metabolites B->C D Analysis by NMR or Mass Spectrometry C->D E Identification and Quantification of Labeled Metabolites D->E F Metabolic Flux Analysis E->F

Figure 1: General workflow for a metabolic tracing experiment using D-Glucose-d12.
Key Metabolic Pathways Investigated

D-Glucose-d12 is instrumental in elucidating the activity of central carbon metabolism pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This is particularly relevant in cancer research, where altered glucose metabolism, known as the Warburg effect, is a key feature.

G Glucose D-Glucose-d12 G6P Glucose-6-Phosphate-d Glucose->G6P PPP Pentose Phosphate Pathway (Ribose-5-P-d, etc.) G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate-d Glycolysis->Pyruvate Lactate Lactate-d Pyruvate->Lactate TCA TCA Cycle (Citrate-d, etc.) Pyruvate->TCA

Figure 2: Key metabolic pathways traced using D-Glucose-d12.

Conclusion

This compound and its synonyms represent a cornerstone tool for modern metabolic research. Its utility in tracing the intricate network of glucose metabolism provides invaluable data for understanding disease states and for the development of novel therapeutics. The methodologies outlined in this guide, combined with the quantitative data provided, offer a solid foundation for researchers and scientists to design and execute robust metabolic studies.

References

A Technical Guide to the Principles and Application of Stable Isotopes in Research: A Focus on D-Glucose-d12-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling in metabolic research, with a specific focus on the use of D-Glucose-d12-1. By leveraging the non-radioactive, heavy isotope of hydrogen, deuterium, researchers can trace the metabolic fate of glucose through various biochemical pathways, offering profound insights into cellular physiology and disease. This document details the core principles, experimental protocols, data interpretation, and visualization of workflows and pathways central to the effective use of deuterated glucose tracers.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique that involves the introduction of molecules enriched with stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a biological system.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications, including human studies.[2] The fundamental principle lies in the ability to distinguish between the labeled ("heavy") and unlabeled ("light") molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The organism metabolizes these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass shifts or isotopic displacement in these metabolites, it is possible to deduce the metabolic pathways they have traversed and quantify the rate of turnover, known as metabolic flux.

Key Concepts:

  • Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons. When a metabolite incorporates one or more heavy isotopes, it is referred to as an isotopologue.

  • Metabolic Flux: This represents the rate of turnover of metabolites through a metabolic pathway. Stable isotope labeling is a key method for quantifying metabolic flux, providing a dynamic view of cellular metabolism.

  • Tracer Selection: The choice of the isotopic tracer is a critical experimental design parameter. The position and number of isotopic labels on a molecule like glucose determine which metabolic pathways can be most effectively interrogated. This compound, a deuterated form of glucose, is used to trace the fate of glucose-derived hydrogen atoms through metabolic networks.

Applications of this compound in Metabolic Research

Deuterated glucose tracers, including this compound, are instrumental in elucidating the complexities of cellular metabolism. Altered glucose metabolism is a hallmark of numerous diseases, including cancer (the Warburg effect), diabetes, and neurodegenerative disorders.

Primary applications include:

  • Tracing Central Carbon Metabolism: Following the deuterium labels from this compound allows for the detailed mapping of pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand how cells adapt to genetic or environmental perturbations.

  • Drug Discovery and Development: Assessing the mechanism of action of therapeutic compounds by observing their impact on cellular metabolism.

  • Biomarker Discovery: Identifying metabolic signatures associated with disease states.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution. The general workflow encompasses cell culture and labeling, metabolite extraction, and analytical detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound in cell culture.

G Experimental Workflow for Stable Isotope Tracing A Cell Culture (in standard medium) B Medium Switch (to this compound containing medium) A->B Labeling Phase C Incubation (Time-course experiment) B->C D Metabolism Quenching (e.g., with cold saline) C->D E Metabolite Extraction (e.g., with cold solvent) D->E F Sample Analysis (LC-MS or NMR) E->F G Data Analysis (Mass Isotopologue Distribution) F->G H Biological Interpretation G->H

Caption: A generalized workflow for stable isotope tracing experiments.

Detailed Experimental Protocol: In Vitro Cell Labeling with this compound

This protocol outlines the key steps for a typical in vitro stable isotope tracing experiment.

1. Media Preparation:

  • Prepare a base medium that is deficient in the nutrient of interest (e.g., glucose-free DMEM).

  • Supplement the base medium with dialyzed fetal bovine serum (dFBS) to avoid interference from small molecule metabolites present in standard FBS.

  • Reconstitute this compound in sterile, cell-culture grade water to create a stock solution.

  • Add the this compound stock solution to the supplemented base medium to achieve the desired final concentration (e.g., 25 mM).

  • Sterile filter the complete labeling medium using a 0.22 µm filter.

2. Cell Culture and Labeling:

  • Culture cells in standard growth medium to the desired confluency.

  • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for the desired time points (e.g., 0, 1, 6, 24 hours) to monitor the incorporation of the stable isotope over time.

3. Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of an ice-cold extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube and centrifuge to pellet cell debris.

  • Collect the supernatant containing the metabolites.

4. Sample Preparation for Analysis:

  • Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

Data Acquisition and Analysis

The analysis of samples from stable isotope tracing experiments is primarily performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): MS-based methods, particularly when coupled with liquid chromatography (LC-MS), are highly sensitive and can detect the mass shifts in metabolites due to the incorporation of deuterium. The mass spectrometer generates mass spectra for each metabolite, showing a distribution of peaks corresponding to different isotopologues (M+0, M+1, M+2, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule. This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.

Data Analysis:

The primary output of the analysis is the Mass Isotopologue Distribution (MID), which is the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms. This data is then used to calculate metabolic fluxes using specialized software and modeling approaches.

Visualizing Metabolic Pathways: Tracing Deuterium from this compound

The following diagram illustrates the flow of deuterium from this compound through central carbon metabolism.

G Tracing Deuterium from this compound cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle This compound This compound G6P G6P This compound->G6P F6P F6P G6P->F6P 6PG 6PG G6P->6PG F1,6BP F1,6BP F6P->F1,6BP DHAP DHAP F1,6BP->DHAP G3P G3P F1,6BP->G3P Pyruvate Pyruvate G3P->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Lactate Lactate Pyruvate->Lactate Fermentation R5P R5P 6PG->R5P Citrate Citrate Acetyl-CoA->Citrate alpha-KG alpha-KG Citrate->alpha-KG Succinate Succinate alpha-KG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Flow of deuterium through central carbon metabolism.

Quantitative Data Summary

The following table provides an illustrative example of the kind of quantitative data that can be obtained from a time-course experiment tracking the incorporation of a stable isotope into key metabolites. The actual percentages will vary depending on the cell type, experimental conditions, and the specific labeled substrate used.

Time PointLabeled Precursor (%)Labeled Glycolytic Intermediate (%)Labeled TCA Cycle Intermediate (%)Labeled Amino Acid (%)
0 hr100000
1 hr952552
6 hr90704030
24 hr85958075

Table 1: Illustrative Time-Dependent Incorporation of a Stable Isotope Tracer. This table summarizes the percentage of labeling in different metabolite pools over time, demonstrating the dynamic nature of metabolic flux.

Conclusion

The use of stable isotopes, such as in this compound, provides a powerful and safe method for elucidating the intricate workings of cellular metabolism. By enabling the quantitative analysis of metabolic fluxes, this technique offers invaluable insights for basic research, drug discovery, and the development of new diagnostic and therapeutic strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute robust stable isotope tracing experiments, ultimately advancing our understanding of health and disease.

References

An In-depth Technical Guide to the Safety and Handling of D-Glucose-d12-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Glucose-d12-1, a deuterated form of D-glucose. The information presented is compiled from publicly available Safety Data Sheets (SDS) and scientific literature. It is intended to supplement, not replace, institutional safety protocols and professional judgment. While this document provides extensive information, detailed experimental protocols for the safety testing of this compound are not publicly available. Much of the safety data is extrapolated from studies on its non-deuterated counterpart, D-Glucose, and should be interpreted with this consideration.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of D-glucose where twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tracer in metabolic research.[1][2] Its physical and chemical properties are largely similar to that of D-glucose.

PropertyValueReferences
Molecular Formula C₆D₁₂O₆[3][4]
Molecular Weight 192.23 g/mol
Appearance White to off-white powder/solid
Melting Point 150-152 °C
Solubility Soluble in water
Isotopic Purity Typically ≥97 atom % D

Hazard Identification and Toxicological Information

This compound is generally considered to be of low toxicity, similar to D-glucose. Studies involving the administration of deuterated substrates, including glucose, for metabolic research have not shown negative consequences at the doses used. However, as with any chemical, it should be handled with care.

Acute Toxicity:

  • Oral LD50 (Rat) for D-Glucose: 25,800 mg/kg.

  • Potential Symptoms of Overexposure:

    • Inhalation: May cause respiratory tract irritation.

    • Skin Contact: May cause skin irritation.

    • Eye Contact: May cause eye irritation.

    • Ingestion: May be harmful if swallowed in large quantities.

Chronic Toxicity:

  • No specific chronic toxicity data for this compound is available. Long-term effects of exposure have not been thoroughly investigated.

GHS Classification:

  • Not classified as a hazardous substance.

The following diagram illustrates the general hazard identification and initial response workflow.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_response Initial Response cluster_medical Medical Attention Inhalation Inhalation of Dust Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Soap_and_Water Wash with Soap and Water Skin_Contact->Wash_with_Soap_and_Water Eye_Contact Eye Contact Flush_Eyes_with_Water Flush Eyes with Water Eye_Contact->Flush_Eyes_with_Water Ingestion Ingestion Rinse_Mouth_with_Water Rinse Mouth with Water Ingestion->Rinse_Mouth_with_Water Consult_Physician Consult a Physician Move_to_Fresh_Air->Consult_Physician Wash_with_Soap_and_Water->Consult_Physician Flush_Eyes_with_Water->Consult_Physician Rinse_Mouth_with_Water->Consult_Physician

Caption: Hazard Identification and Initial Response Workflow for this compound Exposure.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid dust formation and accumulation.

  • Use in a well-ventilated area.

  • Wash hands thoroughly after handling.

Storage:

  • Store at room temperature away from light and moisture.

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly when there is a risk of dust generation.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Protective gloves (e.g., nitrile rubber).
Respiratory Protection NIOSH/CEN approved respirator if dust is generated.
Body Protection Lab coat or other suitable protective clothing.

First-Aid and Emergency Procedures

In case of exposure or emergency, follow these procedures and seek medical attention if symptoms persist.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Flush eyes with water as a precaution for at least 15 minutes.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Carbon oxides may be formed during combustion.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Do not let the product enter drains.

  • Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.

The following diagram outlines the emergency response workflow for an accidental spill.

Spill_Response_Workflow cluster_initial Initial Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Accidental Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Wear_PPE Wear Appropriate PPE Ventilate->Wear_PPE Contain_Spill Contain Spill (Sweep/Shovel) Wear_PPE->Contain_Spill Collect Collect in Labeled Container Contain_Spill->Collect Dispose Dispose of as Chemical Waste Collect->Dispose

Caption: Emergency Response Workflow for an Accidental Spill of this compound.

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.

  • Chemical Stability: Stable if stored under recommended conditions.

  • Conditions to Avoid: Dust generation, excess heat, and moisture.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides upon combustion.

Disposal Considerations

Dispose of this compound and its containers in accordance with federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Conclusion

This compound is a valuable tool for scientific research with a low hazard profile, comparable to that of D-glucose. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to ensure a safe working environment. In the event of exposure or a spill, the emergency procedures outlined in this guide should be followed promptly. Researchers should always consult their institution's specific safety guidelines and the most current Safety Data Sheet before working with this or any chemical.

References

Understanding the Mass Shift of D-Glucose-d12: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift of D-Glucose-d12, a stable isotope-labeled glucose molecule crucial for metabolic research. This document details the theoretical and practical aspects of its mass shift, outlines experimental protocols for its determination, and presents its application in studying metabolic pathways.

Introduction to D-Glucose-d12

D-Glucose-d12 is a form of glucose where twelve hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a predictable increase in the molecule's mass, a property leveraged in mass spectrometry-based research to trace glucose metabolism in biological systems. Its use as a stable, non-radioactive tracer makes it an invaluable tool in drug development and the study of metabolic diseases like cancer and diabetes.[1][2][3]

Theoretical and Observed Mass Shift

The mass shift of D-Glucose-d12 is a result of replacing twelve hydrogen atoms (¹H) with twelve deuterium atoms (²H or D). The precise mass of an atom is a critical parameter in high-resolution mass spectrometry.

Atom/Molecule Monoisotopic Mass (Da)
Hydrogen (¹H)1.007825
Deuterium (²H)2.014102
D-Glucose (C₆H₁₂O₆)180.06339[4][5]
D-Glucose-d12 (C₆D₁₂O₆)192.138709

The theoretical mass shift is the difference between the monoisotopic mass of the deuterated and non-deuterated glucose.

Parameter Value (Da) Source
Theoretical Monoisotopic Mass of D-Glucose180.06339
Theoretical Monoisotopic Mass of D-Glucose-d12192.138709
Theoretical Mass Shift +12.075319 Calculated
Commercially Stated Mass ShiftM+12
Commercially Stated Molecular Weight192.23

Note: The commercially stated mass shift of M+12 is a nominal value. The actual high-resolution mass shift is more precise.

The isotopic purity of commercially available D-Glucose-d12 is typically around 97-98 atom % D. This is an important consideration in experimental design, as the presence of partially deuterated or non-deuterated glucose can influence the interpretation of mass spectrometry data.

Experimental Determination of Mass Shift

The mass shift of D-Glucose-d12 is experimentally verified using mass spectrometry, most commonly gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of D-Glucose-d12

This protocol provides a generalized workflow for the analysis of D-Glucose-d12 using GC-MS.

Objective: To determine the mass isotopomer distribution of D-Glucose-d12 and verify its mass shift.

Materials:

  • D-Glucose-d12

  • Unlabeled D-Glucose standard

  • Derivatization reagents (e.g., hydroxylamine hydrochloride, acetic anhydride)

  • Solvents (e.g., pyridine, ethyl acetate)

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Methodology:

  • Sample Preparation & Derivatization:

    • Prepare standard solutions of D-Glucose-d12 and unlabeled D-Glucose.

    • Derivatize the glucose standards to make them volatile for GC analysis. A common method is the preparation of glucose aldonitrile pentaacetate.

      • Dissolve the glucose standard in pyridine.

      • Add hydroxylamine hydrochloride and heat to form the oxime.

      • Add acetic anhydride and heat to form the pentaacetate derivative.

    • Extract the derivative into an organic solvent like ethyl acetate.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Gas Chromatography: Separate the derivatized glucose from other components.

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium

      • Oven Program: Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 300 °C) to ensure proper separation.

    • Mass Spectrometry: Analyze the eluted derivative.

      • Ionization Mode: Electron Impact (EI)

      • Scan Range: m/z 50-500

      • Acquire mass spectra for both the unlabeled and D-Glucose-d12 derivatives.

  • Data Analysis:

    • Identify the molecular ion peak ([M]+) and characteristic fragment ions for both the unlabeled and labeled glucose derivatives.

    • Compare the mass spectra to determine the mass shift for the molecular ion and key fragments.

    • Calculate the deuterium enrichment from the mass isotopomer distribution.

Expected Fragmentation and Mass Shifts

Upon electron impact ionization, derivatized glucose molecules fragment in a predictable manner. The mass shift due to deuterium labeling will be observed in the fragments containing the deuterium atoms. For the aldonitrile pentaacetate derivative, several key fragments can be analyzed.

Fragment Ion (Unlabeled) m/z (Unlabeled) Corresponding Fragment (D-Glucose-d12) Expected m/z (D-Glucose-d12) Observed Mass Shift
[M-CH₃CO]+288[M-CH₃CO]+299+11
[M-CH₃COOH]+271[M-CH₃COOH]+282+11
[C₁-C₄ fragment]242[C₁-C₄ fragment]248+6
[C₄-C₆ fragment]217[C₄-C₆ fragment]222+5

Note: The observed mass shift in fragments depends on the number of deuterium atoms retained in that specific fragment.

Visualization of Experimental Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for analyzing D-Glucose-d12 and its application in tracing metabolic pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Glucose_d12 D-Glucose-d12 Standard Derivatization Chemical Derivatization Glucose_d12->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Spectra Mass Spectra Acquisition MS->Spectra Mass_Shift Mass Shift Calculation Spectra->Mass_Shift Enrichment Isotopic Enrichment Analysis Mass_Shift->Enrichment metabolic_pathway cluster_input Tracer Input cluster_pathways Cellular Metabolism cluster_output Labeled Metabolites Glucose_d12 D-Glucose-d12 Glycolysis Glycolysis Glucose_d12->Glycolysis PPP Pentose Phosphate Pathway Glucose_d12->PPP Glycogen Glycogen Synthesis Glucose_d12->Glycogen Pyruvate_d Labeled Pyruvate Glycolysis->Pyruvate_d Ribose_d Labeled Ribose PPP->Ribose_d TCA TCA Cycle Glycogen_d Labeled Glycogen Glycogen->Glycogen_d Lactate_d Labeled Lactate Pyruvate_d->TCA Pyruvate_d->Lactate_d

References

Methodological & Application

Application Notes and Protocols for D-Glucose-d12 Analysis by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation and analysis of D-Glucose-d12 by Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to ensure high-quality, reproducible data for quantitative and qualitative assessments.

Introduction

D-Glucose-d12, a deuterated isotopologue of glucose, serves as a crucial internal standard in metabolic studies and quantitative NMR (qNMR) applications. Its use allows for the precise quantification of glucose and its metabolites in complex biological matrices by minimizing signal overlap with protons from the sample matrix. Accurate and reproducible NMR analysis is contingent upon meticulous sample preparation. This document outlines the necessary steps and parameters for achieving reliable results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of D-Glucose-d12 samples for NMR analysis.

ParameterRecommended ValueNotes
Sample Concentration 5 - 25 mg/mLFor routine ¹H NMR. Higher concentrations (50-100 mg/mL) may be necessary for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[1]
Solvent Volume 0.6 - 0.7 mLStandard for 5 mm NMR tubes to ensure optimal shimming and data quality.[1]
Deuterated Solvent Deuterium Oxide (D₂O, 99.9 atom % D)D₂O is the solvent of choice for glucose analysis due to its high polarity and ability to dissolve sugars.[2]
Internal Standard (Optional) 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)For precise chemical shift referencing and quantification.[2]
NMR Tube Specifications 5 mm diameter, high precisionUse clean, high-quality tubes to avoid signal distortion and spinning problems.[3]

Experimental Workflow

The following diagram illustrates the complete workflow for the preparation of a D-Glucose-d12 sample for NMR analysis.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis A Weigh D-Glucose-d12 (5-25 mg) B Dissolve in D₂O (0.6-0.7 mL) A->B Accurate Weighing C Add Internal Standard (Optional) B->C For Quantification D Vortex to Homogenize B->D Complete Dissolution C->D Ensure Homogeneity E Filter Solution (If Particulates Present) D->E Remove Impurities F Transfer to 5 mm NMR Tube D->F Direct Transfer E->F Clear Solution G Place Tube in Spectrometer F->G Sample Insertion H Lock, Tune, and Shim G->H Instrument Calibration I Acquire NMR Data H->I Data Collection J Process and Analyze Spectrum I->J Data Interpretation

Workflow for D-Glucose-d12 NMR Sample Preparation and Analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for preparing D-Glucose-d12 samples for NMR spectroscopy.

4.1. Materials and Reagents

  • D-Glucose-d12 (≥97 atom % D)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • Internal Standard (e.g., TSP or DSS), optional

  • High-precision 5 mm NMR tubes, clean and dry

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Syringe filters (0.22 µm), optional

4.2. Sample Preparation Procedure

  • Weighing the Sample: Accurately weigh between 5 and 25 mg of D-Glucose-d12 directly into a clean, dry vial. For quantitative ¹³C NMR, a higher amount (50-100 mg) may be required.

  • Solvent Addition: Add approximately 0.6 mL of D₂O to the vial containing the D-Glucose-d12.

  • Addition of Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is required, add a known amount of an internal standard like TSP or DSS.

  • Dissolution and Homogenization: Securely cap the vial and vortex the mixture until the D-Glucose-d12 is completely dissolved. Gentle warming may be applied if dissolution is slow, but ensure the sample is cooled to room temperature before proceeding.

  • Filtration (If Necessary): If any particulate matter is visible, filter the solution through a syringe filter directly into the NMR tube to prevent shimming issues.

  • Transfer to NMR Tube: Carefully transfer the final solution into a clean, high-precision 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm to be within the optimal detection region of the NMR coil.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

4.3. NMR Data Acquisition

The following are general starting parameters for data acquisition on a 400 MHz or higher spectrometer. These may need to be optimized for your specific instrument and sample.

Parameter¹H NMR¹³C NMR
Pulse Program Standard single-pulse (e.g., zg30)Proton-decoupled (e.g., zgpg30)
Solvent D₂OD₂O
Number of Scans 16 - 641024 - 4096
Relaxation Delay (d1) 1.0 - 2.0 s2.0 s
Acquisition Time ~3 - 4 s~1 - 2 s
Spectral Width 10 - 12 ppm200 - 220 ppm
Temperature 298 K (25 °C)298 K (25 °C)

4.4. Data Processing and Analysis

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the ¹H spectrum to the residual HDO signal at approximately 4.79 ppm or to the signal of the internal standard (e.g., TSP at 0.00 ppm).

  • Integration and Quantification: For quantitative analysis, integrate the relevant signals and compare them to the integral of the known concentration of the internal standard.

Concluding Remarks

The protocols and guidelines presented here provide a robust framework for the preparation and analysis of D-Glucose-d12 by NMR spectroscopy. Adherence to these procedures will facilitate the acquisition of high-quality, reproducible data essential for research and development in metabolic studies and other applications requiring precise quantification of glucose.

References

Application Notes and Protocols for D-Glucose-d12-1 in In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled tracers are indispensable tools in metabolic research, providing a safe and effective means to investigate the intricate dynamics of in vivo metabolism. D-Glucose-d12-1, a deuterated analog of glucose, serves as a powerful tracer for elucidating glucose kinetics, pathway fluxes, and the metabolic fate of glucose carbons. Its use, coupled with mass spectrometry, enables precise quantification of metabolic rates, offering critical insights into physiological and pathological states, including diabetes, obesity, and cancer.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in in vivo metabolic studies.

The fundamental principle behind using this compound lies in the tracer dilution method. The deuterated glucose is biochemically similar to its endogenous counterpart but is distinguishable by its higher mass.[2] By introducing this compound into a biological system at a known rate and measuring its dilution by unlabeled glucose, researchers can calculate the rate of endogenous glucose appearance and its subsequent metabolic fate.[1]

Key Metabolic Pathways and Applications

The administration of this compound is primarily employed to investigate the following metabolic processes:

  • Glucose Kinetics : The primary application is to determine the rate of appearance (Ra) and disappearance (Rd) of glucose from the plasma. In a post-absorptive state, the Ra of glucose primarily reflects endogenous glucose production.[3]

  • Glycolysis and TCA Cycle Flux : By tracking the incorporation of deuterium into downstream metabolites such as lactate, pyruvate, and TCA cycle intermediates, the flux through these central carbon metabolism pathways can be quantified.

  • Gluconeogenesis and Glycogenolysis : The contribution of different precursors to endogenous glucose production can be assessed by analyzing the isotopic enrichment in plasma glucose.

  • Drug Efficacy and Target Engagement : In drug development, this compound can be used to evaluate the effect of therapeutic agents on glucose metabolism, providing insights into their mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Primed-Constant Infusion of this compound in Mice

This protocol describes a primed-constant infusion of this compound to measure whole-body glucose kinetics in mice.

1. Animal Preparation:

  • House C57BL/6J mice (8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle.

  • For studies in the fasted state, fast the animals for 6-8 hours with free access to water.

  • Surgically implant a catheter in the jugular vein for tracer infusion and in the carotid artery or tail vein for blood sampling. Allow for a recovery period of 3-5 days.

2. Tracer Preparation and Administration:

  • Prepare a sterile stock solution of this compound in 0.9% saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight.

  • Priming Dose: Administer a bolus injection of the this compound solution to rapidly achieve isotopic steady-state in the plasma. The priming dose is typically 80-100 times the infusion rate per minute.

  • Continuous Infusion: Immediately after the priming dose, start a continuous infusion using a syringe pump at a constant rate.

3. Blood and Tissue Sampling:

  • Collect a baseline blood sample (t=0) before starting the infusion.

  • During the infusion, collect blood samples at steady state (e.g., at 90, 100, 110, and 120 minutes).

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride).

  • At the end of the infusion period, euthanize the animal and rapidly dissect tissues of interest (e.g., liver, muscle, brain).

  • Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity and store at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Plasma and Tissues

1. Plasma Preparation:

  • Centrifuge the collected blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to a new tube and store it at -80°C for later analysis.

2. Tissue Metabolite Extraction:

  • Weigh the frozen tissue (typically 20-50 mg).

  • Homogenize the tissue in a pre-chilled solvent mixture. A common method is to use a ratio of 1:1:1 (v/v/v) of methanol:chloroform:water.

  • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/pellet phases.

  • Collect the aqueous phase containing the polar metabolites, including glucose and its derivatives.

  • Dry the aqueous extract using a vacuum concentrator.

Protocol 3: GC-MS Analysis of this compound Enrichment

This protocol requires derivatization to make the glucose volatile for gas chromatography.

1. Derivatization:

  • To the dried metabolite extract, add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 90°C for 60 minutes to form oximes.

  • Next, add 100 µL of acetic anhydride and incubate at 60°C for 30 minutes to form the pentaacetate derivative.

  • Evaporate the sample to dryness and resuspend it in 100 µL of ethyl acetate for injection into the GC-MS.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Use a system equipped with a capillary column suitable for sugar analysis (e.g., Phenomenex Zebron-5).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Temperature Program:

    • Initial temperature: 80°C for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/minute.

    • Hold: 4 minutes at 280°C.

  • Mass Spectrometer: Operate in electron impact (EI) ionization mode.

  • Data Acquisition: Use selected ion monitoring (SIM) to monitor the relevant m/z fragments for unlabeled glucose and this compound.

Data Presentation

Table 1: Typical Infusion Parameters for In Vivo Mouse Studies

ParameterValueReference
Animal ModelC57BL/6J Mouse
Body Weight20-25 g
Fasting Duration6-8 hours
TracerThis compound
Priming Dose1.0 - 1.5 mgCalculated based on infusion rate
Infusion Rate0.1 - 0.2 mg/min/kgAdapted from
Infusion Duration120 minutes

Table 2: Key GC-MS Parameters for this compound Analysis

ParameterSettingReference
Gas Chromatography
ColumnPhenomenex Zebron-5 (or equivalent)
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Flow Rate0.88 mL/min
Mass Spectrometry
Ionization ModeElectron Impact (EI)
Monitored Ions (m/z)To be determined based on derivatization and fragmentation of this compoundAdapted from

Visualizations

experimental_workflow cluster_preparation Animal Preparation cluster_infusion Tracer Infusion cluster_sampling Sample Collection cluster_analysis Sample Processing & Analysis animal_model Select Animal Model (e.g., C57BL/6J mice) catheterization Surgical Catheterization (Jugular/Carotid) animal_model->catheterization recovery Recovery Period (3-5 days) catheterization->recovery fasting Fasting (6-8 hours) recovery->fasting tracer_prep Prepare this compound Infusion Solution priming Administer Priming Dose (Bolus Injection) tracer_prep->priming infusion Start Continuous Infusion priming->infusion baseline Baseline Blood Sample (t=0) steady_state Steady-State Blood Samples (e.g., 90, 100, 110, 120 min) baseline->steady_state tissue Tissue Collection at Endpoint (Freeze-clamp) steady_state->tissue plasma_prep Plasma Separation metabolite_extraction Metabolite Extraction (Plasma & Tissues) plasma_prep->metabolite_extraction derivatization GC-MS Derivatization metabolite_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis (Calculate Ra, Rd) gcms_analysis->data_analysis

Caption: Experimental workflow for in vivo metabolic studies using this compound.

signaling_pathway cluster_main Central Carbon Metabolism glucose This compound (in plasma) g6p Glucose-6-Phosphate-d12 glucose->g6p GLUT/HK glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway g6p->ppp glycogen Glycogen-d12 g6p->glycogen pyruvate Pyruvate-d'n' glycolysis->pyruvate lactate Lactate-d'n' pyruvate->lactate tca TCA Cycle pyruvate->tca PDH tca_intermediates TCA Intermediates-d'n' tca->tca_intermediates nucleotides Nucleotides-d'n' ppp->nucleotides

Caption: Metabolic fate of this compound in central carbon metabolism.

logical_relationship cluster_input Experimental Input cluster_calculation Calculation cluster_output Metabolic Output infusion_rate Infusion Rate (F) of this compound ra_calc Rate of Appearance (Ra) Ra = F / E infusion_rate->ra_calc isotopic_enrichment Plasma Isotopic Enrichment (E) of this compound at Steady State isotopic_enrichment->ra_calc ra Rate of Appearance (Ra) of Glucose ra_calc->ra rd Rate of Disappearance (Rd) of Glucose (at steady state, Rd = Ra) ra_calc->rd

Caption: Logical relationship for calculating glucose kinetics.

References

D-Glucose-d12-1 for Quantitative Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling has become a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate determination of relative protein abundance between different cell populations. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted method, it is not universally applicable, particularly in organisms that can synthesize their own amino acids. The use of isotopically labeled glucose, a central carbon source, offers a powerful alternative for introducing a mass signature into the proteome.

This document provides detailed application notes and protocols for the use of D-Glucose-d12-1, a heavily deuterated form of glucose, in quantitative proteomics. By replacing standard glucose in cell culture media with this compound, deuterium atoms are incorporated into the carbon backbone of non-essential amino acids through various metabolic pathways, which are then integrated into newly synthesized proteins. This "heavy" labeling strategy allows for the direct comparison of protein expression levels between a control ("light") cell population grown with standard glucose and a treated ("heavy") cell population.

The primary advantages of using this compound include its broad applicability to various cell types and organisms, and its ability to probe the dynamics of glucose metabolism in conjunction with proteome-wide quantification. This method is particularly valuable in drug development for assessing the impact of therapeutic compounds on cellular metabolism and protein expression simultaneously.

Principle of this compound Metabolic Labeling

When cells are cultured in a medium where standard glucose is replaced by this compound, the deuterated glucose enters central carbon metabolism. Through glycolysis and the citric acid cycle (TCA), the deuterium-labeled carbon skeletons are used for the de novo synthesis of non-essential amino acids (NEAAs) such as alanine, aspartate, glutamate, glycine, and serine. Essential amino acids, which must be supplied in the medium, will not be labeled.

The incorporation of deuterium into the NEAAs results in a mass shift in the peptides containing these amino acids. By mixing protein lysates from the "light" (control) and "heavy" (this compound labeled) cell populations, corresponding peptides will appear as doublets in the mass spectrum, separated by a mass difference determined by the number of deuterated NEAAs. The ratio of the peak intensities of these doublets directly reflects the relative abundance of the protein in the two populations.

Metabolic Incorporation of Deuterium from this compound into Non-Essential Amino Acids

The following diagram illustrates the key metabolic pathways involved in the transfer of deuterium from this compound to the carbon backbones of several non-essential amino acids.

G Metabolic pathways for deuterium incorporation. cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aa Amino Acid Synthesis This compound This compound G6P Glucose-6-P (d) This compound->G6P F6P Fructose-6-P (d) G6P->F6P GAP Glyceraldehyde-3-P (d) F6P->GAP ThreePG 3-Phosphoglycerate (d) GAP->ThreePG PEP Phosphoenolpyruvate (d) ThreePG->PEP Serine Serine (d) ThreePG->Serine Pyruvate Pyruvate (d) PEP->Pyruvate AcetylCoA Acetyl-CoA (d) Pyruvate->AcetylCoA OAA Oxaloacetate (d) Pyruvate->OAA Alanine Alanine (d) Pyruvate->Alanine Citrate Citrate (d) AcetylCoA->Citrate aKG α-Ketoglutarate (d) Citrate->aKG aKG->OAA Glutamate Glutamate (d) aKG->Glutamate Aspartate Aspartate (d) OAA->Aspartate Glycine Glycine (d) Serine->Glycine G Experimental workflow for this compound labeling. cluster_labeling Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Light Control Cells (Standard Glucose) Harvest_L Harvest & Lyse Light->Harvest_L Heavy Treated Cells (this compound) Harvest_H Harvest & Lyse Heavy->Harvest_H Mix Combine Lysates (1:1) Harvest_L->Mix Harvest_H->Mix Reduce Reduction & Alkylation Mix->Reduce Digest Tryptic Digestion Reduce->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Peptide/Protein ID LCMS->Identify Quantify Quantification (Heavy/Light Ratios) Identify->Quantify Results Data Interpretation Quantify->Results

Preparing Cell Culture Media with Deuterated Glucose for Isotope Labeling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for preparing cell culture media supplemented with deuterated D-Glucose for stable isotope labeling experiments. Stable isotope tracing is a powerful technique to investigate metabolic pathways and quantify metabolic fluxes within cells. By replacing standard glucose with a deuterated analog, researchers can track the fate of the deuterium atoms through various metabolic processes using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This protocol focuses on the use of D-Glucose-d12-1, a deuterated form of glucose, for tracing cellular metabolism. While the principles outlined here are broadly applicable to other isotopically labeled nutrients, specific concentrations and incubation times may need to be optimized for different cell lines and experimental goals.

Core Principles of Isotope Labeling with Deuterated Glucose

The foundational principle of this technique is to provide cells with a nutrient source containing a "heavy" isotope, in this case, deuterium (²H), instead of the naturally abundant hydrogen (¹H). As the cells metabolize the deuterated glucose, the deuterium atoms are incorporated into downstream metabolites.[1] Analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) can then distinguish between the labeled and unlabeled metabolites, providing a quantitative snapshot of cellular metabolic activity.[2]

A critical aspect of designing these experiments is the use of a base medium deficient in the nutrient being traced. Therefore, for glucose tracing, a glucose-free medium is essential.[3] Furthermore, standard fetal bovine serum (FBS) contains significant amounts of small molecules, including glucose, which would dilute the isotopic enrichment. To mitigate this, dialyzed fetal bovine serum (dFBS) is strongly recommended.

Quantitative Data Summary

The following tables provide recommended starting concentrations for key components in the preparation of deuterated glucose labeling medium and typical parameters for mass spectrometry analysis.

Table 1: Recommended Composition of this compound Labeling Medium

ComponentStock ConcentrationFinal ConcentrationNotes
Glucose-Free DMEM or RPMI-1640-1XUse a base medium that does not contain glucose.
This compound1 M in sterile water5-25 mMThe optimal concentration can vary depending on the cell line's glucose consumption rate.
Dialyzed Fetal Bovine Serum (dFBS)-10% (v/v)Minimizes the introduction of unlabeled glucose.
L-Glutamine200 mM2-4 mMA standard supplement for most cell cultures.
Penicillin-Streptomycin100X1XTo prevent bacterial contamination.

Table 2: Typical Mass Spectrometry Parameters for Deuterated Metabolite Analysis

ParameterLC-MS/MSGC-MS
Ionization Mode Electrospray Ionization (ESI), positive/negative switchingElectron Ionization (EI) or Chemical Ionization (CI)
Scan Type Selected Reaction Monitoring (SRM) or Full ScanFull Scan or Selected Ion Monitoring (SIM)
Collision Energy Optimized for each metabolite-
Derivatization Not always requiredOften required (e.g., silylation)
Reference

Experimental Protocols

This section details the step-by-step methodology for preparing the deuterated glucose labeling medium and conducting a cell labeling experiment.

Protocol 1: Preparation of this compound Labeling Medium
  • Reconstitute Base Medium : If using a powdered base medium (e.g., glucose-free DMEM), reconstitute it in high-purity, sterile water according to the manufacturer's instructions. Ensure the powder is completely dissolved.

  • Prepare Labeled Glucose Stock Solution :

    • Calculate the required amount of this compound to prepare a sterile stock solution (e.g., 1 M).

    • Under sterile conditions in a laminar flow hood, dissolve the this compound powder in sterile, cell culture-grade water.

    • Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Prepare Complete Labeling Medium :

    • To the appropriate volume of reconstituted glucose-free base medium, add dialyzed fetal bovine serum (dFBS) to a final concentration of 10%.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 10 mM).

    • Add other required supplements such as L-glutamine and penicillin-streptomycin to their final concentrations.

    • Bring the medium to the final volume with sterile, cell culture-grade water.

  • Final Filtration and Storage :

    • Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.

    • Store the prepared medium at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Stable Isotope Labeling of Adherent Cells
  • Cell Seeding : Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow the cells to adhere and proliferate overnight in standard, complete growth medium.

  • Medium Exchange :

    • Pre-warm the this compound labeling medium to 37°C.

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation : Incubate the cells for a predetermined duration. The labeling time can range from minutes to several cell-doubling times, depending on the metabolic pathway and metabolites of interest. For many central carbon metabolites, significant labeling can be observed within hours.

  • Metabolite Extraction :

    • Quenching : To halt all enzymatic activity, place the culture plate on ice and aspirate the labeling medium.

    • Washing : Quickly wash the cells with ice-cold PBS.

    • Extraction : Add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells. Scrape the cells and collect the cell lysate.

  • Sample Preparation for Analysis :

    • Centrifuge the cell lysate to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

    • The supernatant can then be dried and, if necessary, derivatized for analysis by GC-MS or directly analyzed by LC-MS/MS.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and key metabolic pathways involved in glucose metabolism.

G Experimental Workflow for Isotope Labeling A Prepare this compound Labeling Medium C Replace with Labeling Medium A->C B Seed and Culture Cells in Standard Medium B->C D Incubate for Desired Time C->D E Quench Metabolism and Extract Metabolites D->E F Analyze by Mass Spectrometry E->F G Data Analysis and Flux Calculation F->G

Experimental workflow for stable isotope tracing.

G Key Pathways in Glucose Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P G6P->R5P F16BP F16BP F6P->F16BP GAP GAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate AlphaKG AlphaKG Citrate->AlphaKG Succinate Succinate AlphaKG->Succinate Malate Malate Succinate->Malate Malate->AcetylCoA

Overview of central carbon metabolism.

Applications in Research and Drug Development

Stable isotope tracing with this compound is a versatile technique with broad applications:

  • Elucidating Metabolic Pathways : Tracing the flow of deuterium atoms helps to identify active metabolic routes and discover novel metabolic pathways.

  • Metabolic Flux Analysis : This technique allows for the quantification of the rates of metabolic reactions, providing insights into how cellular metabolism is altered in disease states or in response to drug treatment.

  • Drug Discovery and Development : By understanding the metabolic reprogramming in diseases like cancer, researchers can identify potential therapeutic targets. Isotope labeling can also be used to assess the metabolic effects of drug candidates.

  • Neuroscience : Given the brain's high dependence on glucose, deuterated glucose can be used to study brain energy metabolism in both healthy and diseased states.

By following the protocols and principles outlined in this document, researchers can effectively utilize this compound for robust and insightful stable isotope tracing experiments.

References

Application Notes: Quantitative Analysis of Glucose by Isotope Dilution Mass Spectrometry Using D-Glucose-d12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of endogenous compounds in complex biological matrices.[1][2] This method combines the high selectivity of mass spectrometry with the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.[3] D-Glucose-d12 is a deuterated form of D-Glucose and serves as an excellent internal standard for the quantitative analysis of glucose by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The use of a stable isotope-labeled internal standard like D-Glucose-d12 allows for accurate quantification by correcting for variations during sample preparation and instrument response. This document provides a detailed protocol for the quantification of glucose in human serum or plasma using D-Glucose-d12 as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (e.g., D-Glucose-d12) to the sample at the earliest stage of sample preparation. This "spiked" sample is then processed, and the ratio of the unlabeled analyte (endogenous glucose) to the labeled internal standard is measured by a mass spectrometer. Since the labeled and unlabeled forms of the molecule exhibit nearly identical chemical and physical properties, any loss of analyte during sample processing will affect both forms equally, thus preserving the ratio. This allows for highly accurate and precise quantification, as the measurement is based on the ratio of signal intensities rather than the absolute signal intensity of the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of glucose using IDMS with D-Glucose-d12.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Spike Spike with D-Glucose-d12 Internal Standard Sample->Spike Deproteinize Protein Precipitation (e.g., with Acetonitrile) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for glucose quantification by IDMS.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is adapted from validated methods for glucose quantification in human serum and plasma.

1. Materials and Reagents

  • D-Glucose (Analyte)

  • D-Glucose-d12 (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ammonium Hydroxide (NH4OH), ACS grade

  • Ultrapure Water

  • Human Serum/Plasma Samples

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock Solutions and Internal Standard Working Solution

  • D-Glucose Stock Solution (1 mg/mL): Accurately weigh and dissolve D-glucose in ultrapure water.

  • D-Glucose-d12 Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Glucose-d12 in ultrapure water.

  • Internal Standard (IS) Working Solution: Prepare a working solution of D-Glucose-d12 at an appropriate concentration by diluting the stock solution with ultrapure water. The final concentration in the sample should be chosen to be in the mid-range of the calibration curve.

3. Sample Preparation

  • Pipette 50 µL of serum or plasma into a microcentrifuge tube.

  • Add a precise volume of the D-Glucose-d12 internal standard working solution to each sample.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

4. Calibration Curve Preparation

  • Prepare a series of calibration standards by spiking known concentrations of the D-Glucose stock solution into a surrogate matrix (e.g., charcoal-stripped serum or a synthetic serum matrix).

  • Add the same amount of D-Glucose-d12 internal standard working solution to each calibrator as was added to the samples.

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

Data Presentation: LC-MS/MS and GC-MS Parameters

The following tables summarize typical instrument parameters for the analysis of glucose using IDMS. While GC-MS often requires derivatization, LC-MS/MS can analyze glucose directly.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column ACQUITY UPLC BEH Amide (1.7 µm, 2.1 mm x 50 mm)
Mobile Phase A 95% Acetonitrile, 2.5% Methanol, 2.4% Water, 0.1% Ammonium Hydroxide
Mobile Phase B 50% Acetonitrile, 25% Methanol, 24.9% Water, 0.1% Ammonium Hydroxide
Flow Rate 0.13 mL/min
Column Temperature 85°C
Injection Volume 5 µL

| Run Time | 4 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon

| MRM Transitions | To be optimized for D-Glucose and D-Glucose-d12 |

Table 3: Representative Quantitative Data (Hypothetical)

Parameter Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.25 mg/dL
Limit of Quantification (LOQ) 0.83 mg/dL
Precision (CV%) < 1%
Accuracy (Recovery %) 90-113%

Note: The values in Table 3 are representative and based on similar IDMS methods.

Data Analysis

  • Integrate the peak areas for the specific multiple reaction monitoring (MRM) transitions of both D-Glucose and D-Glucose-d12.

  • Calculate the peak area ratio of D-Glucose to D-Glucose-d12 for each sample and calibrator.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Glucose calibrators.

  • Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The Isotope Dilution Mass Spectrometry method using D-Glucose-d12 as an internal standard provides a robust, accurate, and precise approach for the quantification of glucose in biological matrices. The LC-MS/MS method, in particular, offers a simplified sample preparation procedure without the need for derivatization, making it suitable for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for Tracing Drug Metabolism Pathways with D-Glucose-d12-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable technique in metabolic research and drug development. The use of non-radioactive, heavy-isotope-labeled compounds allows for the precise tracing of metabolic pathways without the safety concerns associated with radioactive isotopes. D-Glucose-d12-1, a deuterated analog of D-glucose, serves as a key tracer for investigating central carbon metabolism. By replacing hydrogen atoms with deuterium, researchers can track the fate of glucose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the effects of therapeutic agents on cellular metabolism. Understanding how a drug candidate alters metabolic pathways is crucial for elucidating its mechanism of action, identifying biomarkers for efficacy, and uncovering potential mechanisms of drug resistance. The primary analytical method discussed is Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive technique for detecting and quantifying isotopically labeled metabolites.[1][2]

Core Principles

The fundamental principle behind using this compound is the introduction of a labeled substrate into a biological system and the subsequent tracking of the deuterium label as it is incorporated into downstream metabolites.[3] Since the deuterated glucose is chemically identical to its natural counterpart, it is processed by the same enzymatic machinery.[3] Mass spectrometry can then differentiate between the labeled (heavier) and unlabeled metabolites, providing a quantitative measure of metabolic flux through various pathways. This allows for a dynamic view of cellular metabolism in response to a drug candidate.[4]

Applications in Drug Development

The application of this compound in drug development is extensive, offering critical insights into:

  • Target Engagement and Mechanism of Action: For drugs designed to inhibit metabolic enzymes, tracing the metabolism of this compound can confirm target engagement and quantify the resulting alteration in metabolic flux.

  • Identifying Metabolic Vulnerabilities: Cancer cells, for instance, often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. This compound can be used to identify and characterize these metabolic shifts, revealing potential targets for novel anti-cancer therapies.

  • Understanding Drug Resistance: By mapping how cancer cells reroute their metabolic pathways in response to treatment, researchers can uncover mechanisms of drug resistance.

  • Assessing Off-Target Effects: Investigating the broader metabolic impact of a drug can help identify potential off-target effects and predict toxicity.

  • Biomarker Discovery: Changes in the metabolic profile of cells or organisms treated with a drug can lead to the discovery of novel biomarkers for drug efficacy or patient stratification.

Experimental Protocols

The following protocols provide a generalized framework for in vitro and in vivo studies using this compound. These should be optimized based on the specific cell type, drug, and analytical instrumentation.

Protocol 1: In Vitro Cell Culture Labeling to Assess Drug Effects on Cancer Cell Metabolism

This protocol outlines a procedure for labeling cultured cancer cells with this compound to investigate the metabolic effects of a drug candidate.

Materials:

  • Cancer cell line of interest

  • Standard cell culture medium

  • Glucose-free cell culture medium

  • This compound

  • Drug candidate

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.

  • Drug Treatment: Treat the cells with the desired concentrations of the drug candidate and a vehicle control for a predetermined duration.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with this compound to a final concentration that mimics the glucose concentration in standard medium (e.g., 10-25 mM). Add the respective concentrations of the drug candidate and vehicle control to the labeling medium.

  • Labeling:

    • Aspirate the standard culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to each well.

    • Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours). The optimal labeling time should be determined empirically.

  • Metabolite Extraction:

    • At the end of the labeling period, place the plates on ice.

    • Rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant containing the metabolites to new tubes.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general workflow for the analysis of deuterated metabolites from cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column

  • LC-MS/MS system

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a water/acetonitrile mixture (e.g., 50:50) immediately before analysis.

  • Chromatographic Separation:

    • Inject the reconstituted samples onto the LC system.

    • Separate the metabolites using a gradient of Mobile Phase A and B over the C18 column. The gradient should be optimized to achieve good separation of the metabolites of interest (e.g., lactate, pyruvate, TCA cycle intermediates).

  • Mass Spectrometry Analysis:

    • Analyze the eluting metabolites using the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

    • Acquire data in full scan mode to identify all detectable ions and their isotopic distributions.

    • Alternatively, use a targeted approach such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to quantify specific labeled metabolites with high sensitivity and specificity.

  • Data Analysis:

    • Process the raw LC-MS data using appropriate software to identify peaks and determine their mass-to-charge ratios (m/z) and intensities.

    • Calculate the isotopic enrichment by determining the relative abundance of the different isotopologues for each metabolite.

    • Compare the isotopic enrichment and the total abundance of metabolites between the drug-treated and control groups to determine the metabolic effects of the drug.

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Illustrative Quantitative Data from a this compound Tracing Experiment in Cancer Cells Treated with a Glycolysis Inhibitor

MetaboliteIsotopologueControl (Relative Abundance %)Drug-Treated (Relative Abundance %)Fold Change (Drug/Control)
GlucoseM+1295.2 ± 2.196.1 ± 1.81.01
PyruvateM+345.3 ± 3.515.7 ± 2.90.35
LactateM+360.1 ± 4.220.5 ± 3.10.34
CitrateM+230.5 ± 2.812.1 ± 2.20.40
α-KetoglutarateM+225.8 ± 2.110.3 ± 1.90.40
FumarateM+222.1 ± 1.99.2 ± 1.50.42
MalateM+228.4 ± 2.511.8 ± 2.00.42

Data are presented as mean ± standard deviation for n=3 biological replicates. M+n indicates the isotopologue with n deuterium atoms.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex metabolic pathways and experimental procedures. The following diagrams are generated using the DOT language and can be rendered with Graphviz.

glycolysis_tca_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle This compound This compound Glucose-6-P Glucose-6-P This compound->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Ribose-5-P Ribose-5-P Glucose-6-P->Ribose-5-P Pyruvate-d3 Pyruvate-d3 Fructose-6-P->Pyruvate-d3 Acetyl-CoA-d2 Acetyl-CoA-d2 Pyruvate-d3->Acetyl-CoA-d2 Lactate-d3 Lactate-d3 Pyruvate-d3->Lactate-d3 Citrate-d2 Citrate-d2 Acetyl-CoA-d2->Citrate-d2 alpha-Ketoglutarate-d2 alpha-Ketoglutarate-d2 Citrate-d2->alpha-Ketoglutarate-d2 Succinyl-CoA-d2 Succinyl-CoA-d2 alpha-Ketoglutarate-d2->Succinyl-CoA-d2 Fumarate-d2 Fumarate-d2 Succinyl-CoA-d2->Fumarate-d2 Malate-d2 Malate-d2 Fumarate-d2->Malate-d2 Oxaloacetate-d2 Oxaloacetate-d2 Malate-d2->Oxaloacetate-d2 Oxaloacetate-d2->Acetyl-CoA-d2 Drug Target Drug Target Drug Target->Fructose-6-P Inhibition

Caption: Central Carbon Metabolism Pathways Traced by this compound.

experimental_workflow cluster_cell_culture In Vitro Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Labeling with this compound Labeling with this compound Drug Treatment->Labeling with this compound Metabolite Extraction Metabolite Extraction Labeling with this compound->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation

Caption: Experimental Workflow for Drug Metabolism Studies.

Conclusion

Tracing drug metabolism pathways with this compound is a robust and insightful approach in modern drug development. The ability to quantitatively assess the impact of a drug candidate on central carbon metabolism provides invaluable information for understanding its mechanism of action, identifying biomarkers, and developing more effective therapeutic strategies. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute their own stable isotope tracing studies.

References

Experimental Design for Metabolomics Studies Using D-Glucose-d12-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. D-Glucose-d12-1, a deuterated analog of glucose, serves as a valuable tracer for investigating central carbon metabolism. By replacing hydrogen atoms with deuterium, researchers can track the fate of the glucose molecule through various metabolic processes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These application notes provide detailed protocols for the experimental design of metabolomics studies utilizing this compound, from cell culture to data analysis, to provide a comprehensive understanding of cellular metabolism.[1][2]

Core Principles of this compound Tracing

The fundamental principle of using this compound as a tracer lies in its increased mass compared to unlabeled glucose. This mass shift allows for the differentiation and quantification of labeled versus unlabeled metabolites by mass spectrometry. The deuterium atoms on the glucose molecule are incorporated into downstream metabolites, providing insights into the activity of key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2]

Application Note 1: Tracing Central Carbon Metabolism in Cancer Cells

Objective: To investigate the metabolic reprogramming in cancer cells by tracing the fate of this compound through glycolysis and the TCA cycle.

Background: Cancer cells often exhibit altered glucose metabolism, characterized by increased glucose uptake and lactate production, a phenomenon known as the Warburg effect. This compound can be used to quantify the flux of glucose through these pathways, providing insights into the metabolic vulnerabilities of cancer cells.

Experimental Workflow:

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation A Seed cancer cells B Culture in standard medium A->B C Switch to this compound containing medium B->C D Quench metabolism C->D E Extract metabolites D->E F Dry metabolite extract E->F G LC-MS/MS or GC-MS analysis F->G H Determine Mass Isotopomer Distributions (MIDs) G->H I Metabolic Flux Analysis H->I

Figure 1: Experimental workflow for this compound tracing.

Protocol 1: In Vitro this compound Labeling of Adherent Cancer Cells

This protocol details the steps for labeling adherent cancer cells with this compound for metabolomics analysis.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Cell Culture: Culture cells in standard medium supplemented with 10% dialyzed FBS until they reach the desired confluency. The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose.

  • Labeling Medium Preparation: Prepare the labeling medium by dissolving this compound in glucose-free DMEM to the desired final concentration (e.g., 10 mM) and supplementing with 10% dialyzed FBS.

  • Isotopic Labeling:

    • Aspirate the standard medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate the cells for a predetermined time to achieve isotopic steady state (typically 8-24 hours).

  • Quenching Metabolism:

    • Place the cell culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

  • Metabolite Extraction:

    • Scrape the cells in the methanol solution using a cell scraper.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 30 seconds at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Data Presentation: Quantitative Analysis of Isotopic Enrichment

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) of a metabolite. This data can be used to calculate metabolic fluxes.

Table 1: Representative Mass Isotopomer Distributions (MIDs) of Glycolytic Intermediates after this compound Labeling

MetaboliteIsotopologueControl Cells (%)Treated Cells (%)Interpretation
Glucose-6-PhosphateM+0 (unlabeled)10.535.2Fraction of the pool not derived from the tracer.
M+12 (labeled)89.564.8G6P pool derived from this compound.
Fructose-6-PhosphateM+0 (unlabeled)12.138.9Unlabeled fraction.
M+12 (labeled)87.961.1Labeled fraction from this compound.
PyruvateM+0 (unlabeled)25.355.1Unlabeled pyruvate from other sources.
M+3 (from glycolysis)74.744.9Pyruvate generated through glycolysis of the tracer.

Table 2: Calculated Metabolic Fluxes Normalized to Glucose Uptake Rate

Metabolic FluxControl (Relative Flux)Treated (Relative Flux)
Glycolysis1.000.65
Pentose Phosphate Pathway0.150.25
TCA Cycle (from Glucose)0.080.03

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the preparation of dried metabolite extracts for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Autosampler vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% acetonitrile in water, immediately before analysis. The volume will depend on the expected metabolite concentration and the sensitivity of the mass spectrometer.

  • Vortex and Centrifuge: Vortex the reconstituted samples for 30 seconds to ensure complete dissolution. Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to an autosampler vial with an insert.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Table 3: Typical LC-MS/MS Parameters for this compound Metabolomics

ParameterSetting
Liquid Chromatography
ColumnHILIC or Reversed-Phase C18 column
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of polar metabolites
Flow Rate0.2 - 0.5 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI)
Scan TypeFull Scan or Selected Reaction Monitoring (SRM)
Mass Rangem/z 50 - 1000
ResolutionHigh resolution (e.g., >60,000)
Capillary Voltage3.0 - 4.0 kV

Visualization of Metabolic Pathways

The following diagram illustrates the fate of deuterium atoms from this compound as it is metabolized through central carbon pathways.

Glucose D-Glucose-d12 G6P Glucose-6-P-d11 Glucose->G6P F6P Fructose-6-P-d11 G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP-d11 F6P->F16BP GAP Glyceraldehyde-3-P-d5 F16BP->GAP DHAP DHAP-d6 F16BP->DHAP PEP PEP-d2 GAP->PEP DHAP->GAP Pyruvate Pyruvate-d3 PEP->Pyruvate Lactate Lactate-d3 Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA-d3 Pyruvate->AcetylCoA PDH R5P Ribose-5-P-d7 PPP->R5P TCA TCA Cycle OAA Oxaloacetate-d2 Citrate Citrate-d3 AcetylCoA->Citrate Isocitrate Isocitrate-d3 Citrate->Isocitrate aKG α-Ketoglutarate-d2 Isocitrate->aKG SuccinylCoA Succinyl-CoA-d2 aKG->SuccinylCoA Succinate Succinate-d2 SuccinylCoA->Succinate Fumarate Fumarate-d2 Succinate->Fumarate Malate Malate-d2 Fumarate->Malate Malate->OAA OAA->Citrate

Figure 2: Metabolic fate of this compound.

Troubleshooting and Considerations

  • Isotopic Steady State: Ensure that the labeling duration is sufficient to reach isotopic steady state for the metabolites of interest. This can be determined by performing a time-course experiment.

  • Quenching Efficiency: Rapid and effective quenching of metabolism is critical to prevent metabolic changes during sample collection. Snap-freezing in liquid nitrogen or using ice-cold methanol are common methods.

  • Data Analysis: Correct for the natural abundance of isotopes in your mass spectrometry data to accurately determine the level of isotopic enrichment.

  • Choice of Tracer: While this compound is a versatile tracer, for specific questions about carbon backbone rearrangement, 13C-labeled glucose might be more appropriate.

By following these application notes and protocols, researchers can effectively design and execute metabolomics studies using this compound to gain valuable insights into cellular metabolism in health and disease.

References

Troubleshooting & Optimization

How to address D-Glucose-d12-1 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of D-Glucose-d12-1 in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, and storage duration. Temperature is the most critical factor, with higher temperatures accelerating degradation. The pH of the solution also plays a significant role; an acidic pH of around 3.2 has been shown to protect glucose from degradation during heat sterilization and storage.[1][2]

Q2: What are the typical degradation products of glucose in aqueous solutions?

A2: Under conditions of heating or prolonged storage, glucose can degrade into various products, including 3,4-dideoxyglucosone-3-ene (3,4-DGE) and 5-hydroxymethylfurfural (5-HMF).[3] These glucose degradation products (GDPs) can arise from processes like oxidation, hydrolysis, and dehydration.

Q3: Is there a risk of Hydrogen-Deuterium (H/D) exchange when preparing aqueous solutions of this compound?

A3: Yes, there is a potential for H/D exchange, particularly at the hydroxyl and aldehydic positions of the glucose molecule in aqueous solutions. The rate of exchange can be influenced by pH and temperature. To minimize back-exchange and preserve the isotopic purity of the compound, it is recommended to use D₂O for the preparation of stock solutions and to control the pH.

Q4: What are the recommended storage conditions for solid this compound and its aqueous solutions?

A4:

  • Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C (up to 2 years).[4] It is crucial to keep the container tightly closed in a dry and well-ventilated place, away from light and moisture.[5]

  • Aqueous Solutions: Stock solutions prepared in a suitable solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For non-deuterated glucose solutions, storage at 2-8°C is common, with stability reported for up to a month, sometimes with the addition of preservatives like benzoic acid. Given the higher value of the deuterated compound, colder storage is a prudent measure to ensure stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected experimental results or poor reproducibility. Degradation of this compound in the prepared solution.- Prepare fresh solutions before each experiment. - Verify the pH of the solution; adjust to a slightly acidic pH (around 3.2-5) if compatible with the experimental design. - Store stock solutions in small, single-use aliquots at -80°C to avoid multiple freeze-thaw cycles.
Loss of isotopic enrichment. Hydrogen-Deuterium (H/D) exchange with the aqueous solvent.- If permissible for the experiment, prepare solutions in D₂O. - Avoid prolonged exposure to high temperatures and extreme pH values. - Analyze a sample of the prepared solution by mass spectrometry or NMR to confirm isotopic purity before use.
Solution appears discolored (yellowish or brownish). Formation of glucose degradation products (GDPs) due to exposure to heat or light.- Discard the discolored solution. - Prepare fresh solution using high-purity water or buffer. - Store solutions protected from light, for example, in amber vials.
Precipitate or turbidity observed in the solution. Microbial growth or precipitation of the compound.- Discard the solution. - Prepare solutions using sterile techniques and sterile-filtered solvents. - Ensure the compound is fully dissolved during preparation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q) or D₂O

    • Sterile, amber glass vial with a PTFE-lined cap

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder accurately.

    • Transfer the powder to the sterile amber vial.

    • Add the required volume of high-purity water or D₂O to achieve the target concentration.

    • Vortex the solution until the powder is completely dissolved.

    • (Optional) If the experimental design allows, adjust the pH to a slightly acidic range (e.g., 3.2-5.0) using a suitable buffer system to enhance stability.

    • Store the stock solution in single-use aliquots at -80°C.

Protocol 2: Assessment of this compound Solution Stability
  • Objective: To determine the stability of a prepared this compound solution under specific storage conditions.

  • Methodology:

    • Prepare a batch of the this compound solution according to Protocol 1.

    • Divide the solution into multiple aliquots and store them under the desired conditions (e.g., different temperatures, pH values).

    • At specified time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), retrieve an aliquot.

    • Analyze the aliquot for:

      • Concentration: Using a validated analytical method such as HPLC or an enzymatic assay.

      • Isotopic Purity: Using mass spectrometry (MS) to check for any loss of deuterium.

      • Degradation Products: Using UV-Vis spectrophotometry to scan for the characteristic absorbance of GDPs (e.g., around 228 nm and 284 nm) or a more specific method like LC-MS.

  • Data Analysis:

    • Plot the concentration and isotopic purity as a function of time for each storage condition.

    • Determine the rate of degradation and/or H/D exchange.

Visualizations

degradation_pathway Simplified Glucose Degradation Pathway D_Glucose_d12_1 This compound Intermediates Reactive Intermediates (e.g., enediols) D_Glucose_d12_1->Intermediates Heat, extreme pH GDPs Glucose Degradation Products (e.g., 3,4-DGE, 5-HMF) Intermediates->GDPs Dehydration, Oxidation

Caption: Simplified pathway of this compound degradation.

experimental_workflow Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep Prepare this compound Solution Aliquots Create Aliquots Prep->Aliquots Store Store at Varied Conditions (T, pH) Aliquots->Store Sample Sample at Time Points Store->Sample Analysis Analyze for Concentration, Isotopic Purity, & GDPs Sample->Analysis

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Stable Isotope Tracing with D-Glucose-d12-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope tracing using D-Glucose-d12-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of deuterated glucose in metabolic research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during stable isotope tracing experiments with this compound, offering explanations and practical solutions.

Category 1: Experimental Setup & Cell Culture Conditions

Q1: Why is the incorporation of this compound in my cells lower than expected?

A1: Several factors related to your experimental setup and cell culture conditions can lead to low incorporation of this compound. These include:

  • Presence of Unlabeled Glucose: Standard fetal bovine serum (FBS) contains significant amounts of unlabeled glucose, which competes with the labeled this compound for uptake and metabolism by the cells. This dilution effect is a common cause of low enrichment in downstream metabolites.[1]

  • Suboptimal Cell Health: Cells that are not in the logarithmic growth phase, are overly confluent, or are otherwise stressed will have altered metabolic rates, potentially leading to reduced glucose uptake and metabolism.[2]

  • Incorrect Media Formulation: The concentration of this compound in the medium may be too low, or other essential nutrients may be limiting, affecting overall metabolic activity. It's crucial to ensure the labeling medium is properly prepared and supplemented.[1]

  • Inadequate Acclimation Time: Cells may require a period of acclimation to the new medium before they exhibit stable metabolic activity. Abrupt changes in media composition can shock the cells and temporarily alter their metabolism.

Troubleshooting Steps:

  • Use Dialyzed Fetal Bovine Serum (dFBS): dFBS has been processed to remove small molecules like glucose and amino acids, minimizing the dilution of your labeled tracer.[1]

  • Ensure Optimal Cell Culture Conditions: Culture cells to a consistent confluency (typically 70-80%) and ensure they are in the logarithmic growth phase before starting the labeling experiment.[2] Regularly monitor cell viability and morphology.

  • Verify Media Preparation: Double-check calculations for the final concentration of this compound and other media components. Ensure the base medium is indeed glucose-free before adding the labeled glucose.

  • Include a Pre-incubation Step: Before adding the labeling medium, consider a wash step with glucose-free medium to remove any residual unlabeled glucose. Allow cells to acclimate to the labeling medium for a short period before the main labeling incubation.

Q2: How long should I incubate my cells with this compound?

A2: The optimal labeling duration depends on the metabolic pathway and the specific metabolites you are interested in. Reaching an isotopic steady state, where the isotopic enrichment of a metabolite becomes constant, is often desirable for metabolic flux analysis.

  • Glycolysis: Intermediates in the glycolytic pathway are typically labeled rapidly, often reaching a steady state within minutes to an hour.

  • TCA Cycle: Metabolites in the tricarboxylic acid (TCA) cycle take longer to reach isotopic steady state, generally requiring several hours of labeling.

  • Nucleotides and other downstream pathways: Biosynthetic pathways that are further downstream from glycolysis will require even longer labeling times, potentially up to 24 hours or more, to achieve significant enrichment.

Recommendation: Perform a time-course experiment to determine the optimal labeling time for your specific cell type and metabolites of interest.

Category 2: Biochemistry & Metabolism

Q3: Is it possible for the deuterium atoms from this compound to be lost during metabolism?

A3: Yes, metabolic loss of deuterium is a known phenomenon and can contribute to lower than expected enrichment in downstream metabolites. This can occur through:

  • Enzymatic Reactions: Certain enzymes can catalyze the exchange of hydrogen atoms (and therefore deuterium) with protons from the surrounding aqueous environment. For example, some deuterium atoms on the glucose molecule can be lost during glycolysis.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for enzymes processing the deuterated substrate. This may cause cells to preferentially metabolize any residual unlabeled glucose, resulting in lower incorporation of the labeled tracer.

Troubleshooting Steps:

  • Be Aware of the Labeling Position: The position of the deuterium atoms on the glucose molecule can influence their stability during metabolism. Consider if a different isotopologue of labeled glucose might be more suitable for your specific research question.

  • Measure Precursor Enrichment: Whenever possible, measure the isotopic enrichment of intracellular glucose-6-phosphate to understand the actual level of labeled precursor entering the metabolic pathways.

Category 3: Sample Preparation & Analysis

Q4: My results show high variability between replicates. What could be the cause?

A4: High variability can be introduced at several stages of the experimental workflow, from cell culture to sample analysis.

  • Inconsistent Cell Seeding: Uneven cell numbers across different wells or plates will lead to variations in metabolite levels.

  • Ineffective Quenching: To accurately capture the metabolic state of the cells, it is critical to rapidly and completely halt all enzymatic activity. Incomplete or slow quenching can allow metabolic activity to continue, leading to changes in metabolite levels and isotopic enrichment.

  • Incomplete Metabolite Extraction: The efficiency of metabolite extraction can vary depending on the protocol and solvents used. Inconsistent extraction will result in variable metabolite recovery.

  • Analytical Variability: Issues with the mass spectrometer, such as ion suppression or fluctuations in instrument performance, can introduce variability in the data.

Troubleshooting Steps:

  • Standardize Cell Culture Procedures: Implement a strict protocol for cell seeding, passaging, and harvesting to ensure consistency across all samples.

  • Optimize Quenching and Extraction: Use a validated and rapid quenching method, such as plunging cell plates into liquid nitrogen or using a cold methanol-based solution. Ensure your extraction protocol is robust and consistently applied to all samples.

  • Incorporate Internal Standards: The use of stable isotope-labeled internal standards is crucial for correcting for variability during sample preparation and analysis. However, be aware that even deuterated internal standards may not always fully correct for matrix effects in LC-MS/MS analysis.

  • Perform Quality Control Checks: Regularly run quality control samples to monitor the performance of your analytical platform.

Q5: I am not detecting the deuterated forms of my metabolites of interest. What could be wrong?

A5: This issue can arise from problems with the labeling experiment itself or with the analytical method.

  • Very Low Incorporation: If the incorporation of this compound is extremely low for the reasons discussed above, the abundance of the deuterated metabolites may be below the detection limit of your instrument.

  • Mass Spectrometry Method Not Optimized: The mass spectrometer may not be properly configured to detect the specific mass-to-charge ratios (m/z) of your deuterated metabolites.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes, making them difficult to detect.

Troubleshooting Steps:

  • Address Low Incorporation Issues: First, troubleshoot the experimental conditions to improve the incorporation of this compound as outlined in the previous sections.

  • Verify MS Method: Confirm that the m/z values for your deuterated metabolites are correctly included in your acquisition method. Optimize instrument parameters for sensitivity.

  • Evaluate Matrix Effects: Analyze a dilution series of your samples to assess for ion suppression. Consider improving your sample cleanup or chromatographic separation to reduce matrix effects.

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Incorporation

Potential Cause Recommended Action Expected Outcome
Competition from unlabeled glucose in FBS Use dialyzed FBS (dFBS) in your labeling medium.Increased isotopic enrichment in downstream metabolites.
Suboptimal cell health or confluency Culture cells to a consistent, mid-logarithmic phase (e.g., 70-80% confluency).More consistent and potentially higher glucose uptake and metabolism.
Inefficient quenching of metabolism Implement a rapid quenching protocol using liquid nitrogen or cold methanol-based solutions.Preservation of the in vivo metabolic state and more accurate measurement of isotopic enrichment.
Incomplete metabolite extraction Validate and standardize your metabolite extraction protocol.Consistent and higher recovery of intracellular metabolites.
Kinetic Isotope Effect Be aware of this potential effect and, if possible, measure the enrichment of intracellular precursor metabolites.More accurate interpretation of metabolic flux data.
Analytical issues (e.g., ion suppression) Incorporate appropriate internal standards and optimize LC-MS/MS methods.Improved accuracy and precision of quantitative measurements.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Cells with this compound

This protocol provides a general workflow for a stable isotope tracing experiment.

Materials:

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution (e.g., 80% methanol in water, pre-chilled to -80°C)

  • Cell scraper, pre-chilled

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound and dFBS. Warm the medium to 37°C.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed, glucose-free medium to remove any residual unlabeled glucose.

    • Add the pre-warmed labeling medium to the cells and return them to the incubator for the desired labeling period.

  • Quenching and Harvesting:

    • Remove the plate from the incubator and place it on a bed of dry ice or a pre-chilled metal block.

    • Quickly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add a sufficient volume of -80°C quenching solution to cover the cells.

    • Immediately place the plate in liquid nitrogen to flash-freeze.

  • Metabolite Extraction:

    • Thaw the plate on dry ice.

    • Scrape the cells in the quenching solution using a pre-chilled cell scraper.

    • Collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Proceed with your established metabolite extraction protocol (e.g., further extraction with different solvent systems, centrifugation to pellet protein and cell debris).

    • Dry the metabolite extract and store at -80°C until analysis.

Visualizations

Signaling Pathways

Glucose_Uptake_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glycolysis Glycolysis Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation Glucose Glucose Glucose->GLUT4 Transport Glucose->Glycolysis

Caption: Insulin signaling pathway promoting glucose uptake via GLUT4 translocation.

Experimental Workflow

Experimental_Workflow start Start: Healthy Cells in Culture prepare_media Prepare Labeling Medium (with this compound and dFBS) start->prepare_media wash Wash Cells (Glucose-free medium) prepare_media->wash labeling Incubate with Labeling Medium (Time-course) wash->labeling quench Quench Metabolism (e.g., Liquid Nitrogen) labeling->quench extract Extract Metabolites quench->extract analyze LC-MS/MS Analysis extract->analyze data_analysis Data Analysis (Isotopologue Distribution) analyze->data_analysis

Caption: General experimental workflow for stable isotope tracing in cell culture.

References

Technical Support Center: Optimizing D-Glucose-d12-1 Concentration for Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of D-Glucose-d12-1 to use for my cell line?

A1: The ideal concentration of this compound is highly dependent on the specific cell line, its metabolic rate, and the experimental objectives. A general starting point is to replace the standard glucose concentration in your culture medium with an equivalent concentration of this compound. However, empirical determination through a dose-response experiment is crucial for optimal results.[1]

Q2: How does the glucose concentration in standard media vary?

A2: Standard cell culture media contain a wide range of glucose concentrations. For instance, DMEM (Dulbecco's Modified Eagle Medium) is available in low glucose (1 g/L or 5.5 mM) and high glucose (4.5 g/L or 25 mM) formulations.[2][3][4] RPMI-1640 typically contains 2 g/L (11.1 mM) of glucose. It is critical to match the this compound concentration to the appropriate physiological or experimental context of your cells.

Q3: Why is it important to use dialyzed fetal bovine serum (dFBS)?

A3: Standard fetal bovine serum (FBS) contains endogenous levels of unlabeled glucose and other small molecules that can dilute the isotopic enrichment of your tracer, leading to inaccurate metabolic flux analysis. Dialyzed FBS has these small molecules removed, ensuring that the primary source of glucose is the labeled this compound you provide.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time required to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, varies depending on the cell line's metabolic rate and the specific metabolic pathway being investigated. For rapidly dividing cells and central metabolic pathways like glycolysis, a 24-hour incubation is often sufficient. However, for slower-growing cells or pathways with slower turnover rates, longer incubation times may be necessary. A time-course experiment is recommended to determine the optimal labeling duration for your specific experimental setup.

Q5: Can the deuterium label from this compound be lost or exchanged?

A5: Yes, depending on the specific metabolic pathways, deuterium atoms can be exchanged with protons from water. The stability of the deuterium label depends on its position on the glucose molecule. It is important to be aware of potential label scrambling and to choose the appropriate labeled position for your research question.

Data Presentation: Recommended Glucose Concentrations

The following tables summarize commonly used glucose concentrations for various cell lines and in different culture media. These values can serve as a starting point for optimizing this compound concentrations in your experiments.

Table 1: Recommended Glucose Concentrations for Different Cell Lines

Cell TypeRecommended Glucose Concentration (mM)Notes
Endothelial Cells5Mimics physiological blood glucose levels.
Macrophages5Reflects normal physiological conditions.
Astrocytes5Suitable for baseline metabolic studies.
Cortical/Hippocampal Neurons25Neurons have high metabolic rates and require higher glucose levels for optimal survival.
Fibroblasts (e.g., 3T3-L1)5.5 - 25Can be cultured in both low and high glucose conditions depending on the experimental goal.
Cancer Cell Lines (e.g., HeLa, HEK293)10 - 25Many cancer cell lines are highly glycolytic and are typically cultured in high glucose media.
Chinese Hamster Ovary (CHO) Cells5 - 40Glucose concentration is a critical parameter for optimizing protein production.

Table 2: Glucose Concentrations in Common Cell Culture Media

MediaGlucose Concentration (g/L)Glucose Concentration (mM)
DMEM (Low Glucose)1.05.5
DMEM (High Glucose)4.525.0
RPMI-16402.011.1
MEM1.05.5
Ham's F-121.810.0
IMDM4.525.0

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to identify the optimal this compound concentration for a specific cell line.

Materials:

  • Your cell line of interest

  • Base medium deficient in glucose

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Multi-well culture plates (e.g., 6-well or 24-well)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Analytical instrument for metabolomics (e.g., LC-MS, GC-MS)

Procedure:

  • Cell Seeding: Seed cells at a consistent density across multiple wells of a culture plate and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Media Preparation: Prepare a series of labeling media by supplementing the glucose-free base medium with a range of this compound concentrations (e.g., 1, 5, 10, 15, 20, 25 mM). Also include a control with the standard unlabeled glucose concentration. Ensure all media contain the same concentration of dFBS and other supplements.

  • Labeling: Remove the standard growth medium from the cells, wash once with sterile phosphate-buffered saline (PBS), and replace it with the prepared labeling media.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) under standard culture conditions.

  • Cell Viability and Proliferation Assay: At the end of the incubation period, assess cell viability and proliferation using a standard method (e.g., Trypan Blue exclusion, MTT assay) to ensure the tested concentrations are not cytotoxic.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet cell debris.

    • Transfer the supernatant containing the metabolites for analysis.

  • Metabolite Analysis: Analyze the isotopic enrichment of key downstream metabolites (e.g., lactate, citrate) using your chosen analytical platform.

  • Data Analysis: Determine the lowest this compound concentration that provides sufficient isotopic enrichment for reliable detection and quantification without adversely affecting cell health.

Troubleshooting Guides

Issue 1: Low or no detectable isotopic enrichment in downstream metabolites.

  • Potential Cause: Insufficient concentration of this compound.

    • Solution: Increase the concentration of the tracer in the culture medium. Refer to the dose-response protocol above to determine an optimal concentration.

  • Potential Cause: Presence of unlabeled glucose from non-dialyzed serum.

    • Solution: Ensure you are using dialyzed FBS (dFBS) to minimize the background of unlabeled glucose.

  • Potential Cause: Short incubation time.

    • Solution: Increase the labeling duration to allow for sufficient incorporation of the tracer into the metabolic pathways of interest. A time-course experiment can help identify the optimal incubation period.

  • Potential Cause: Low metabolic activity of the cells.

    • Solution: Ensure cells are in the exponential growth phase and are metabolically active. Check cell health and viability.

Issue 2: High variability in isotopic enrichment between replicates.

  • Potential Cause: Inconsistent cell seeding density.

    • Solution: Ensure accurate and consistent cell counting and seeding across all replicate wells.

  • Potential Cause: Variations in incubation time or experimental handling.

    • Solution: Standardize all steps of the experimental workflow, including media changes, incubation times, and metabolite extraction procedures.

  • Potential Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.

Issue 3: Observed changes in cell morphology or viability after adding this compound.

  • Potential Cause: Osmotic stress due to high glucose concentration.

    • Solution: While this compound is metabolically similar to unlabeled glucose, excessively high concentrations can induce osmotic stress. Use a concentration that is within the physiological range for your cell type or has been validated not to cause cytotoxicity.

  • Potential Cause: Contamination of the this compound stock.

    • Solution: Ensure the purity of your tracer and the sterility of your prepared media.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding C Media Exchange & Labeling A->C B Prepare Labeling Media (various this compound conc.) B->C D Incubation C->D E Assess Cell Viability D->E F Metabolite Extraction D->F G LC-MS / GC-MS Analysis F->G H Data Analysis & Optimization G->H

Caption: Experimental workflow for optimizing this compound concentration.

Glucose_Signaling cluster_input Input cluster_pathway Signaling Pathway cluster_output Cellular Response Glucose High Glucose mTORC1 mTORC1 Glucose->mTORC1 Activates Low_Energy Low Energy (High AMP/ATP ratio) AMPK AMPK Low_Energy->AMPK Activates AMPK->mTORC1 Inhibits Catabolism Catabolism (Autophagy) AMPK->Catabolism Promotes Anabolism Anabolism (Growth, Proliferation) mTORC1->Anabolism Promotes

Caption: Key signaling pathways regulated by glucose availability.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase BPG 1,3-Bisphosphoglycerate G3P->BPG G3P Dehydrogenase DHAP->G3P Triosephosphate Isomerase PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway.

PPP G6P Glucose-6-Phosphate PG6L 6-Phosphoglucono- δ-lactone G6P->PG6L G6P Dehydrogenase PG6 6-Phosphogluconate PG6L->PG6 6-Phosphogluconolactonase Ru5P Ribulose-5-Phosphate PG6->Ru5P 6-Phosphogluconate Dehydrogenase R5P Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Ribulose-5-phosphate Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P Fructose-6-Phosphate G3P->F6P Transaldolase

Caption: The Pentose Phosphate Pathway.

TCA_Cycle AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Caption: The Tricarboxylic Acid (TCA) Cycle.

References

Identifying and minimizing interferences in D-Glucose-d12-1 mass spec data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Glucose-d12 mass spectrometry analysis. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing interferences in their experimental data. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during mass spectrometric analysis of D-Glucose-d12.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in D-Glucose-d12 mass spectrometry data?

The most common sources of interference in D-Glucose-d12 mass spectrometry can be broadly categorized as:

  • Matrix Effects: These are alterations in the ionization efficiency of D-Glucose-d12 due to co-eluting substances from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting accuracy and sensitivity.[1] For polar compounds like glucose, common matrix components include salts, proteins, and phospholipids.[1]

  • Isobaric Interferences: These occur when other compounds in the sample have the same nominal mass as D-Glucose-d12 or its fragments. This can include other sugars or metabolites.

  • Isotopic Interferences: The natural abundance of stable isotopes (e.g., ¹³C) in unlabeled glucose and other matrix components can contribute to the signal at the mass-to-charge ratio (m/z) of interest for D-Glucose-d12 isotopologues.[2][3]

  • System Contamination: Carryover from previous samples in the autosampler or chromatography system can lead to ghost peaks and inaccurate quantification.

Q2: How can I detect and quantify matrix effects in my D-Glucose-d12 analysis?

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what points during the chromatographic run ion suppression or enhancement occurs. A constant flow of a D-Glucose-d12 standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the D-Glucose-d12 baseline signal indicates the retention times where matrix components are causing interference.

  • Post-Extraction Spiking: This is a quantitative method to assess the extent of matrix effects. The response of D-Glucose-d12 in a clean solvent (neat solution) is compared to its response when spiked into a blank matrix extract after the sample preparation process. The ratio of these responses provides a quantitative measure of the matrix effect.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in D-Glucose-d12 quantification.

This is a common issue often linked to matrix effects or improper use of internal standards.

Troubleshooting Steps:

  • Verify Internal Standard (IS) Performance: If you are using an internal standard, ensure it co-elutes with D-Glucose-d12. Even minor differences in retention time can expose the analyte and the IS to different matrix effects, compromising quantification. A stable isotope-labeled (SIL) internal standard is the preferred choice to compensate for matrix effects.

  • Assess Matrix Effects: Use the post-column infusion and post-extraction spiking methods described in the FAQs to determine if matrix effects are present and to what extent.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples. For a polar compound like D-Glucose-d12, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective.

  • Chromatographic Optimization: Adjusting the chromatographic method to better separate D-Glucose-d12 from interfering matrix components can significantly reduce matrix effects.

Issue 2: Unexpected peaks or high background noise in the chromatogram.

This can be caused by system contamination or interfering substances in the sample.

Troubleshooting Steps:

  • Check for System Contamination: Inject a blank solvent after a sample run to check for carryover. If significant peaks corresponding to your analyte are observed, it indicates contamination.

    • Solution: Implement a robust needle wash protocol for the autosampler between injections. Running additional blank injections between samples can also help mitigate carryover.

  • Identify Potential Interfering Sugars: Other sugars like galactose, xylose, and mannose can potentially interfere with glucose measurements, especially in certain biological matrices. If your sample may contain these, consider chromatographic methods with higher resolving power or specific sample preparation steps to remove them.

  • Evaluate Reagents and Solvents: Ensure that all reagents and solvents used are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement on the D-Glucose-d12 signal from the sample matrix.

Methodology:

  • Prepare a Neat Standard Solution: Prepare a solution of D-Glucose-d12 in a clean solvent (e.g., methanol/water) at a known concentration similar to that expected in your samples.

  • Prepare a Blank Matrix Extract: Process a sample matrix that does not contain D-Glucose-d12 (a blank) using your established sample preparation protocol.

  • Prepare a Spiked Matrix Sample: Spike the blank matrix extract from step 2 with the D-Glucose-d12 standard to the same final concentration as the neat standard solution.

  • Analyze Samples: Inject and analyze the neat standard solution and the spiked matrix sample using your LC-MS/MS method.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Standard) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Sample Type Description Expected Outcome
Neat StandardD-Glucose-d12 in clean solventProvides the baseline response of the analyte.
Spiked MatrixD-Glucose-d12 added to a blank matrix extractShows the analyte response in the presence of the matrix.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To reduce matrix interferences by cleaning the sample prior to LC-MS/MS analysis.

Methodology:

  • Select SPE Sorbent: For a polar analyte like D-Glucose-d12, a mixed-mode sorbent with both reversed-phase and ion-exchange characteristics is often a suitable choice.

  • Condition the Cartridge: Condition the SPE cartridge according to the manufacturer's instructions, typically with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).

  • Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elute the Analyte: Elute the D-Glucose-d12 with a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

SPE Step Purpose Typical Solvents
ConditioningTo activate the sorbent.Methanol, Water
Sample LoadingTo adsorb the analyte and some matrix components.Sample in appropriate loading buffer.
WashingTo remove weakly bound interferences.Weak organic/aqueous mixture.
ElutionTo recover the analyte of interest.Stronger organic/aqueous mixture.

Visualizations

Troubleshooting_Workflow cluster_start Start: Inaccurate D-Glucose-d12 Data cluster_investigation Investigation Phase cluster_remediation Remediation Phase cluster_end End Goal Start Inaccurate or Irreproducible D-Glucose-d12 Results Check_Matrix Assess Matrix Effects? (Post-Column Infusion/ Post-Extraction Spiking) Start->Check_Matrix Check_IS Verify Internal Standard Performance Start->Check_IS Check_Contamination Check for System Contamination (Blank Runs) Start->Check_Contamination Optimize_SP Optimize Sample Prep (e.g., SPE) Check_Matrix->Optimize_SP Matrix Effects Detected End Accurate and Reproducible D-Glucose-d12 Data Check_Matrix->End No Matrix Effects Select_New_IS Select Appropriate Co-eluting IS Check_IS->Select_New_IS Poor Co-elution Check_IS->End IS Performs Well Implement_Wash Implement Robust Needle Wash Protocol Check_Contamination->Implement_Wash Carryover Detected Check_Contamination->End No Contamination Optimize_Chromo Optimize Chromatography Optimize_SP->Optimize_Chromo Optimize_Chromo->End Implement_Wash->End Select_New_IS->End

Caption: Troubleshooting workflow for inaccurate D-Glucose-d12 mass spec data.

SPE_Workflow cluster_title Solid-Phase Extraction (SPE) Protocol Title Condition 1. Condition Cartridge (Activate Sorbent) Load 2. Load Sample (Adsorb Analyte) Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Recover D-Glucose-d12) Wash->Elute Analyze 5. Analyze by LC-MS/MS Elute->Analyze

Caption: General workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

Resolving peak broadening issues with D-Glucose-d12-1 in NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Glucose-d12-1 NMR Analysis

Welcome to the technical support center for resolving NMR peak broadening issues with this compound. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common spectral problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹³C NMR spectrum of this compound broad, even after careful sample preparation?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors beyond basic sample preparation. The most common causes for glucose and its derivatives are:

  • Chemical Exchange: D-Glucose in solution exists in equilibrium between its α and β anomeric forms, a process called mutarotation.[1][2] If the rate of this exchange is on the same timescale as the NMR measurement, it can lead to significant peak broadening, particularly for the carbons near the anomeric center (C1).[3]

  • High Viscosity: Concentrated glucose solutions can be quite viscous.[4] Increased viscosity slows down molecular tumbling, which leads to a shorter transverse relaxation time (T₂) and, consequently, broader NMR signals.[5]

  • Instrumental Factors: Poor shimming of the magnetic field is a frequent cause of universally broad peaks, including the solvent signal.

Q2: How does temperature affect the peak width in my glucose NMR spectrum?

A2: Temperature has a significant impact on both chemical exchange and viscosity.

  • For Chemical Exchange: Increasing the temperature typically increases the rate of mutarotation. This can either sharpen the peaks (if it pushes the exchange into the "fast exchange" regime on the NMR timescale) or broaden them further if the exchange rate at room temperature is already slow. A variable-temperature (VT) NMR study is the best way to diagnose this.

  • For Viscosity: Increasing the temperature will decrease the viscosity of the solution, leading to faster molecular tumbling and sharper peaks.

Q3: Can the concentration of my this compound sample cause peak broadening?

A3: Yes, concentration is a critical factor. High concentrations increase the solution's viscosity and can also promote intermolecular hydrogen bonding or aggregation, both of which restrict molecular motion and lead to broader peaks. Preparing a series of dilutions can help determine if concentration is the source of the problem.

Q4: I see more peaks than expected, and they are broad. What could be the cause?

A4: The presence of more peaks than expected for a single species is a classic sign of multiple species in slow or intermediate exchange. For D-Glucose, you will see separate signals for the α-pyranose, β-pyranose, and, in some cases, the minor α- and β-furanose forms. If these forms are interconverting at an intermediate rate, the corresponding peaks will appear broad.

Q5: How can I improve the shimming for a viscous sample like concentrated glucose?

A5: Shimming viscous samples can be challenging due to the restricted molecular motion. It is crucial to use a high-quality, clean NMR tube and ensure the sample is free of any particulate matter. Allow the sample to equilibrate in the magnet for several minutes before starting the shimming process. If available, using gradient shimming routines can be more effective than manual shimming for difficult samples.

Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve peak broadening.

Diagram: Troubleshooting Workflow for NMR Peak Broadening

G start Broad Peaks Observed in this compound Spectrum check_all_peaks Are ALL peaks broad (including solvent)? start->check_all_peaks shim_issue Primary Suspect: Magnetic Field Inhomogeneity check_all_peaks->shim_issue  Yes analyte_issue Primary Suspects: Sample Properties or Chemical Dynamics check_all_peaks->analyte_issue No, only analyte peaks   solve_shim Solution: 1. Re-shim the instrument meticulously. 2. Ensure sample is centered in the coil. 3. Use a high-quality NMR tube. shim_issue->solve_shim check_concentration Is sample highly concentrated? analyte_issue->check_concentration conc_issue Cause: High Viscosity and/or Aggregation check_concentration->conc_issue  Yes exchange_issue Cause: Chemical Exchange (Mutarotation) check_concentration->exchange_issue No   solve_conc Solution: 1. Prepare a more dilute sample. 2. Gently warm the sample to reduce viscosity. conc_issue->solve_conc solve_exchange Solution: Perform a Variable-Temperature (VT) NMR experiment to study dynamics. Higher temps may sharpen peaks. exchange_issue->solve_exchange G cluster_exchange Chemical Exchange on NMR Timescale alpha α-D-Glucopyranose open_chain Open-Chain Aldehyde Form alpha->open_chain k₁ beta β-D-Glucopyranose open_chain->beta k₂

References

Data normalization strategies for D-Glucose-d12-1 metabolic flux experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-d12-1 in metabolic flux experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolic flux analysis?

This compound is a stable isotope-labeled form of glucose where twelve hydrogen atoms have been replaced by deuterium.[1] It serves as a non-radioactive tracer to investigate glucose metabolism.[2] The increased mass of the deuterated glucose allows it to be distinguished from unlabeled glucose by mass spectrometry, enabling the quantification of glucose uptake, flux through various metabolic pathways, and incorporation into downstream metabolites.[2]

Q2: What are the key considerations when designing a this compound tracing experiment?

A successful experiment requires careful planning. Key considerations include:

  • Tracer Concentration and Purity: The concentration of this compound should be optimized to ensure sufficient labeling without causing metabolic perturbations.[3] It is also crucial to use a high-purity tracer to avoid interference from unlabeled glucose.

  • Labeling Duration: The incubation time with the tracer must be sufficient to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.[4] This duration varies depending on the pathway of interest; for example, glycolysis reaches a steady state much faster than nucleotide biosynthesis.

  • Metabolic Steady State: It is essential to ensure that the cells or organism are in a metabolic steady state before introducing the tracer. This can be monitored by measuring key extracellular metabolite concentrations (e.g., glucose, lactate) over time.

Q3: Which data normalization strategies are recommended for this compound metabolic flux data?

Data normalization is a critical step to reduce unwanted sample-to-sample variation and prepare the data for statistical analysis. Several methods can be employed, and the choice depends on the specific experimental design and data characteristics.

Normalization StrategyDescriptionBest For
Internal Standard Normalization A known amount of a stable isotope-labeled compound not expected to be present in the samples is added to each sample prior to extraction. All metabolite peak areas are then divided by the peak area of the internal standard.Correcting for variability in sample extraction and instrument response.
Total Peak Area/Constant Sum Normalization The intensity of each metabolite is divided by the sum of all metabolite intensities in that sample.Datasets where the total metabolite concentration is expected to be similar across samples.
Probabilistic Quotient Normalization (PQN) This method assumes that for most metabolites, the concentration does not change between samples. It calculates a normalization factor based on the median fold change of all metabolites.Large-scale metabolomics studies where global metabolic changes are not expected.
Normalization to Cell Number or Biomass Metabolite intensities are normalized to the cell count or total protein/DNA content of the sample.In vitro cell culture experiments to account for differences in cell proliferation.

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment in Downstream Metabolites

Symptoms: The deuterium enrichment in metabolites downstream of glucose is significantly lower than expected, despite high enrichment of this compound in the culture medium.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Metabolic Loss of Deuterium Deuterium atoms can be lost during certain enzymatic reactions. For instance, hydrogen atoms (and thus deuterium) are exchanged with water in the cellular environment during glycolysis. Be aware of pathways that can lead to deuterium exchange and consider this during data interpretation.
Kinetic Isotope Effect (KIE) The heavier mass of deuterium can lead to slower enzymatic reaction rates for deuterated substrates compared to their hydrogen-containing counterparts. This can lead to an underestimation of the true metabolic flux. It's important to be aware of potential KIEs in the pathways being studied.
Incorrect Precursor Enrichment The intracellular enrichment of the tracer may be lower than in the medium due to contributions from unlabeled endogenous sources like glycogenolysis. Measure the enrichment of the direct intracellular precursor (e.g., glucose-6-phosphate) if possible.
Insufficient Labeling Time The system may not have reached isotopic steady state. Extend the labeling period and perform a time-course experiment to determine when steady state is reached.
Issue 2: High Variability Between Replicates

Symptoms: Significant variation in isotopic enrichment or calculated fluxes is observed between biological or technical replicates.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Handling Variations in quenching, extraction, or storage can lead to sample degradation and variability. Ensure rapid and consistent quenching of metabolism and maintain samples at -80°C. Avoid repeated freeze-thaw cycles.
Variable Extraction Efficiency Inconsistent extraction can lead to different amounts of metabolites being recovered. Use a consistent volume of extraction solvent and ensure thorough homogenization. The use of an internal standard is highly recommended to normalize for extraction variability.
Analytical Instrument Variability Inconsistent injection volumes or fluctuations in mass spectrometer performance can introduce errors. Calibrate and validate instrument performance regularly. Check the autosampler for proper function.
Biological Variability Natural biological differences between samples can contribute to variation. Increase the number of biological replicates to improve statistical power. Ensure that cell cultures or experimental animals are as homogeneous as possible.

Experimental Protocols

Protocol: In Vitro this compound Labeling and Metabolite Extraction

This protocol provides a general guideline for labeling cultured cells with this compound and extracting polar metabolites.

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in standard, unlabeled medium until they reach the desired confluency (typically mid-exponential growth phase).

  • Achieving Metabolic Steady State: Ensure cells are in a state of balanced growth. This can be monitored by measuring cell density and concentrations of key extracellular metabolites like glucose and lactate over time.

  • Isotopic Labeling:

    • Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration.

    • Aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

    • Immediately add the pre-warmed this compound labeling medium.

    • Incubate for a predetermined time to achieve isotopic steady state (typically ranging from minutes for glycolysis to hours for other pathways).

  • Metabolite Quenching and Extraction:

    • To halt all enzymatic activity, quickly aspirate the labeling medium.

    • Immediately add ice-cold (-80°C) quenching/extraction solution (e.g., 80% methanol) to the cells.

    • Scrape the cells into the solution and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously to ensure complete lysis.

  • Sample Processing:

    • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully transfer the supernatant containing the polar metabolites to a new tube.

    • Store the metabolite extracts at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Cell Culture in Unlabeled Medium steady_state Achieve Metabolic Steady State cell_culture->steady_state add_tracer Add this compound Labeling Medium steady_state->add_tracer incubation Incubate for Isotopic Steady State add_tracer->incubation quench Quench Metabolism incubation->quench extract Extract Metabolites quench->extract ms_analysis LC-MS/GC-MS Analysis extract->ms_analysis data_norm Data Normalization ms_analysis->data_norm flux_calc Flux Calculation data_norm->flux_calc

Caption: Experimental workflow for in vitro this compound metabolic flux analysis.

troubleshooting_low_enrichment start Low Isotopic Enrichment Detected cause1 Metabolic Loss of Deuterium? start->cause1 cause2 Kinetic Isotope Effect? start->cause2 cause3 Incorrect Precursor Enrichment? start->cause3 cause4 Insufficient Labeling Time? start->cause4 solution1 Account for exchange in model cause1->solution1 solution2 Be aware of potential KIE cause2->solution2 solution3 Measure intracellular precursor cause3->solution3 solution4 Extend labeling time cause4->solution4

Caption: Troubleshooting logic for low isotopic enrichment in downstream metabolites.

References

Best practices for preventing D-Glucose-d12-1 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for D-Glucose-d12-1. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and answers to frequently asked questions (FAQs) for preventing the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled form of D-glucose where twelve hydrogen atoms have been replaced by deuterium. It is a non-radioactive tracer used in metabolic research to study glucose uptake, flux through various metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1] Its distinct mass allows it to be differentiated from endogenous, unlabeled glucose using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q2: What are the main factors that can cause the degradation of this compound during sample preparation?

A2: The primary factors that can lead to the degradation of this compound are similar to those affecting unlabeled glucose and include:

  • Temperature: High temperatures can accelerate degradation reactions.

  • pH: Both highly acidic and alkaline conditions can promote the degradation of glucose. Glucose solutions are most stable at a slightly acidic pH, around 4.[2]

  • Enzymatic Activity: If metabolic processes are not properly quenched, enzymes within the sample can continue to metabolize the this compound.

Q3: Does the heavy deuterium labeling of this compound affect its metabolic rate compared to unlabeled glucose?

A3: While the replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), studies have shown that the per-deuteration of glucose does not have a substantial impact on the overall glycolytic flux to lactate.[3] However, a marked effect of deuterium on the activity of alanine transaminase has been observed.[3] For most applications focusing on central carbon metabolism, the metabolic rate of this compound is considered comparable to that of unlabeled glucose.

Q4: Is this compound susceptible to deuterium-hydrogen (D-H) exchange during sample preparation?

A4: Yes, deuterium atoms, particularly those on hydroxyl groups, can be susceptible to exchange with hydrogen atoms from protic solvents like water. This "back-exchange" can lead to an underestimation of the true isotopic enrichment. Minimizing contact with protic solvents and controlling pH and temperature are crucial to prevent this.[4]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal in LC-MS or GC-MS
Potential Cause Recommended Solution
Sample Degradation Ensure proper storage of this compound stock solutions and samples at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Inefficient Extraction Optimize your metabolite extraction protocol. Ensure the chosen solvent is appropriate for glucose and that the extraction is performed quickly and at low temperatures to minimize enzymatic degradation.
Poor Derivatization (GC-MS) For GC-MS analysis, derivatization is crucial. Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentrations.
Instrumental Issues Check the LC-MS or GC-MS system for proper functioning, including the autosampler, column, and detector. Run a standard of this compound to confirm instrument performance.
Issue 2: Inconsistent or Lower-Than-Expected Isotopic Enrichment in Downstream Metabolites
Potential Cause Recommended Solution
Incomplete Metabolic Quenching Ensure rapid and complete quenching of metabolic activity at the time of sample collection. For cell cultures, this can be achieved by quickly washing with ice-cold saline and then adding a cold quenching/extraction solvent (e.g., 80% methanol). For tissues, snap-freezing in liquid nitrogen is recommended.
Deuterium-Hydrogen (D-H) Exchange Minimize the exposure of samples to protic solvents (e.g., water) after quenching. Work at low temperatures (on ice) and maintain a slightly acidic pH (around 4-6) during extraction and processing to reduce the rate of back-exchange.
Metabolic Loss of Deuterium Be aware that some enzymatic reactions can lead to the loss of deuterium atoms. For instance, the hydrogen at the C2 position of glucose can be susceptible to enolization and exchange. While this is an inherent aspect of the metabolism, understanding these pathways is crucial for data interpretation.
Dilution with Unlabeled Pools Consider all potential sources of unlabeled glucose in your experimental system. For cell culture experiments, using dialyzed serum is recommended to minimize the contribution of unlabeled glucose from the media.

Experimental Protocols

Protocol 1: Quenching and Metabolite Extraction from Adherent Cells
  • Aspirate Medium: Quickly remove the cell culture medium.

  • Wash Cells: Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Quench and Extract: Add a sufficient volume of ice-cold (-20°C) 80% methanol to cover the cells.

  • Scrape Cells: Place the culture dish on a bed of dry ice and use a cell scraper to detach the cells into the cold methanol.

  • Collect Lysate: Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the metabolite extract at -80°C until analysis.

Protocol 2: Derivatization for GC-MS Analysis (Methoximation and Silylation)
  • Dry Extract: Evaporate the metabolite extract to complete dryness under a gentle stream of nitrogen.

  • Methoximation: Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 37°C for 90 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Cell Culture with This compound quench Rapid Quenching (e.g., Cold Methanol) start->quench 1. Stop Metabolism extract Metabolite Extraction quench->extract 2. Lyse Cells separate Phase Separation (if necessary) extract->separate 3. Isolate Metabolites dry Dry Down separate->dry 4. Concentrate lcms LC-MS Analysis dry->lcms Direct Infusion or LC gcms_prep Derivatization dry->gcms_prep For Volatility mass_spec Mass Isotopomer Distribution Analysis lcms->mass_spec gcms GC-MS Analysis gcms_prep->gcms gcms->mass_spec flux Metabolic Flux Calculation mass_spec->flux

Caption: Experimental workflow for stable isotope tracing with this compound.

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway glucose D-Glucose-d12 g6p Glucose-6-P-d11 glucose->g6p f6p Fructose-6-P-d11 g6p->f6p r5p Ribose-5-P-d7 g6p->r5p f16bp Fructose-1,6-BP-d10 f6p->f16bp dhap DHAP-d5 f16bp->dhap gap GAP-d5 f16bp->gap dhap->gap pep PEP-d3 gap->pep pyruvate Pyruvate-d3 pep->pyruvate acetyl_coa Acetyl-CoA-d3 pyruvate->acetyl_coa lactate Lactate-d3 pyruvate->lactate citrate Citrate-d3 acetyl_coa->citrate akg α-Ketoglutarate-d2 citrate->akg succinyl_coa Succinyl-CoA-d2 akg->succinyl_coa succinate Succinate-d2 succinyl_coa->succinate fumarate Fumarate-d1 succinate->fumarate malate Malate-d1 fumarate->malate oaa Oxaloacetate-d1 malate->oaa oaa->citrate

Caption: Simplified metabolic fate of deuterium atoms from this compound.

References

Technical Support Center: A Troubleshooting Guide for D-Glucose-d12-1 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common problems encountered during D-Glucose-d12-1 tracer experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no incorporation of the this compound tracer into my metabolites of interest?

A1: Low tracer incorporation is a common issue that can stem from several factors, ranging from experimental design to sample handling. Here are the primary causes and corresponding troubleshooting steps:

  • Insufficient Tracer Concentration or Incubation Time: The concentration of the tracer or the duration of the labeling period may not be sufficient to achieve detectable enrichment.[1]

    • Solution: Perform a dose-response experiment to determine the optimal tracer concentration and a time-course experiment to identify the ideal labeling window for your specific biological system and pathways of interest.[1] For example, glycolysis may show labeling within minutes, while the TCA cycle and downstream pathways can take several hours.[2][3]

  • Rapid Quenching of Metabolism is Critical: Failure to rapidly and effectively halt metabolic activity can lead to the loss of labeled metabolites.[1]

    • Solution: For cellular experiments, rapidly wash cells with ice-cold phosphate-buffered saline (PBS) before quenching with a cold solvent like 80% methanol. For tissue samples, snap-freezing in liquid nitrogen is the gold standard.

  • Sample Degradation: Improper handling and storage can lead to the breakdown of labeled metabolites.

    • Solution: Ensure all samples are processed quickly and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Low Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect low levels of enrichment.

    • Solution: Check the performance of your mass spectrometer, clean the ion source, and perform necessary calibrations. Optimize ionization and fragmentation parameters for your specific analytes.

Q2: I'm seeing high background noise or unexpected peaks in my mass spectrometry data. What could be the cause?

A2: High background noise can obscure your true results and make data interpretation difficult. Here are some common sources and solutions:

  • Contamination: Contaminants can be introduced at various stages, from sample preparation to analysis.

    • Plasticizers: These can leach from plastic tubes and containers. Whenever possible, use glass or polypropylene labware.

    • Solvents: Use high-purity solvents for all extractions and sample preparations to avoid introducing contaminants.

    • Unlabeled Glucose: In in-vitro experiments, ensure all media and reagents are free of unlabeled glucose.

  • Isotopic Scrambling or Exchange: Deuterium atoms can sometimes be lost or exchanged during metabolic reactions, leading to unexpected labeling patterns. For instance, the pentose phosphate pathway can lead to the loss of deuterium atoms.

    • Solution: Be aware of metabolic pathways that can cause isotopic scrambling. Carefully analyze the mass isotopologue distribution to identify any unexpected losses or exchanges.

  • Adduct and Isotope Peaks: A single compound can generate multiple peaks, such as sodium adducts ([M+Na]+) or natural abundance isotopes, which can be mistaken for background noise or other metabolites.

    • Solution: Utilize software tools to identify and annotate adducts and natural isotopes to avoid misinterpretation.

Q3: My results are inconsistent across replicates. What are the likely sources of variability?

A3: Inconsistent results can undermine the reliability of your findings. Here are key areas to investigate:

  • Variable Extraction Efficiency: Inconsistent sample homogenization or solvent volumes can lead to variability in metabolite extraction.

    • Solution: Ensure thorough and consistent homogenization for all samples and use precise solvent volumes. The use of an internal standard can help normalize for extraction variability.

  • Inconsistent Injection Volume: Issues with the autosampler can lead to variable injection volumes into the mass spectrometer.

    • Solution: Check the autosampler for proper function and ensure there are no air bubbles in the syringe.

  • Biological Variability: Natural variation between biological samples can contribute to inconsistent results.

    • Solution: Increase the number of biological replicates to improve statistical power. Ensure that experimental animals or cell cultures are as homogeneous as possible.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling and Metabolite Extraction

This protocol provides a general procedure for labeling adherent cells with this compound and extracting polar metabolites.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Starvation (Optional): Gently wash the cells with PBS. Replace the standard medium with a glucose-free medium for 1-2 hours to clear any unlabeled glucose.

  • Tracer Incubation:

    • Prepare labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 10 mM).

    • Aspirate the starvation medium, wash the cells once with pre-warmed PBS, and immediately add the labeling medium.

    • Incubate the cells for a time course appropriate for your pathways of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and place the culture dish on dry ice.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate thoroughly.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

    • Carefully collect the supernatant containing the polar metabolites.

    • The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

Data Presentation

Table 1: Example Mass Spectrometry Parameters for Glucose Analysis

The following table provides illustrative LC-MS/MS parameters for glucose analysis. These may need to be optimized for your specific instrument and this compound.

ParameterValueReference
Chromatography ColumnLuna 3 µm NH2 100A (100 x 2 mm)
Mobile Phase85% Acetonitrile with 20 mmol/L Ammonium Acetate
Flow Rate400 µL/min
Column Temperature40 °C
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI), Negative Ion
MS/MS Transition (Unlabeled Glucose)m/z 179 -> 89
MS/MS Transition (this compound)m/z 191 -> 95 (projected)
Retention Time4 - 5 minutes

Note: The MS/MS transition for this compound is a projected value and should be empirically determined.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Tracer Incorporation

TroubleshootingWorkflow Troubleshooting Low this compound Incorporation start Low Tracer Incorporation Observed check_design Review Experimental Design start->check_design check_execution Examine Experimental Execution start->check_execution check_analysis Verify Analytical Method start->check_analysis tracer_conc Insufficient Tracer Concentration or Incubation Time? check_design->tracer_conc quenching Improper Metabolic Quenching? check_execution->quenching sensitivity Low Instrument Sensitivity? check_analysis->sensitivity tracer_conc->check_execution No optimize_conc Optimize Tracer Concentration and Incubation Time tracer_conc->optimize_conc Yes end Problem Resolved optimize_conc->end improve_quenching Implement Rapid Quenching Protocol quenching->improve_quenching Yes storage Improper Sample Storage? quenching->storage No improve_quenching->end storage->check_analysis No correct_storage Store Samples at -80°C, Avoid Freeze-Thaw storage->correct_storage Yes correct_storage->end optimize_ms Calibrate and Optimize Mass Spectrometer sensitivity->optimize_ms Yes sensitivity->end No optimize_ms->end

Caption: A logical workflow for troubleshooting low isotopic enrichment in this compound tracer experiments.

Diagram 2: Simplified Glycolysis Pathway

Glycolysis Simplified Glycolysis Pathway Glucose This compound G6P Glucose-6-phosphate-d12-1 Glucose->G6P F6P Fructose-6-phosphate-d12-1 G6P->F6P F16BP Fructose-1,6-bisphosphate-d12-1 F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG threePG 3-Phosphoglycerate BPG->threePG twoPG 2-Phosphoglycerate threePG->twoPG PEP Phosphoenolpyruvate twoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Caption: A simplified diagram illustrating the key steps of the glycolysis pathway for glucose metabolism.

References

Validation & Comparative

A Head-to-Head Comparison: D-Glucose-d12 and ¹³C-Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of isotopic tracer is a critical decision that dictates the scope and precision of a study. This guide provides an objective comparison of two powerful tracers, deuterated glucose (specifically D-Glucose-d12) and carbon-13 labeled glucose (¹³C-Glucose), for metabolic flux analysis (MFA). By examining their core principles, performance, and supporting experimental data, this guide aims to equip researchers with the knowledge to select the optimal tracer for their specific biological questions.

Metabolic flux analysis is a cornerstone technique for quantifying the rates of metabolic reactions within a cell, offering a dynamic snapshot of cellular physiology.[1] Stable isotope tracers, such as D-Glucose-d12 and ¹³C-Glucose, are integral to these studies, allowing researchers to track the fate of nutrient molecules through intricate metabolic networks. The fundamental distinction between these tracers lies in the atoms they track: ¹³C-glucose follows the carbon backbone of the glucose molecule, while deuterated glucose tracks the exchange of hydrogen atoms.[1] This difference underpins their distinct advantages and applications in metabolic research.

At a Glance: Key Differences Between Deuterated and ¹³C-Labeled Glucose Tracers

The selection of an isotopic tracer is fundamentally guided by the specific metabolic pathway or process under investigation. While ¹³C-glucose is the established gold standard for elucidating the flow of carbon through central metabolic pathways, deuterated glucose offers unique insights into redox metabolism and presents a cost-effective option for in vivo studies.[1]

FeatureD-Glucose-d12¹³C-Glucose
Atom Traced Deuterium (²H)Carbon-13 (¹³C)
Primary Application Quantifying redox metabolism (e.g., NADPH production), in vivo flux studies.[1]Quantifying fluxes in central carbon metabolism (Glycolysis, PPP, TCA Cycle).[1]
Key Insights Provides unique information on redox state and hydrogen exchange reactions.High-resolution mapping of carbon flow through interconnected pathways.
Advantages Can be less expensive (especially D₂O), simpler for in vivo administration.Gold standard for detailed flux maps of central carbon metabolism, less pronounced isotope effects.
Disadvantages Isotope effects can be more pronounced, potential for label loss in exchange reactions, more complex data analysis.Can be expensive, provides limited insight into redox cofactor metabolism.
Common Tracers [6,6-²H₂]glucose, [U-²H₇]glucose, Heavy Water (D₂O).[U-¹³C₆]glucose, [1,2-¹³C₂]glucose.

Quantitative Data Presentation: A Tale of Two Tracers

Metabolic FluxA549 Lung Cancer Cells (using ¹³C-Glucose)Rat Brain (in vivo, using Deuterated Glucose)
Glucose Uptake/Consumption (CMRglc) 100 - 400 nmol/10⁶ cells/hr0.28 - 0.46 µmol/g/min
Lactate Secretion 200 - 700 nmol/10⁶ cells/hrNot typically measured with this tracer
Pentose Phosphate Pathway (Oxidative) ~15% of glucose fluxNot directly quantified in this context
TCA Cycle Flux (VTCA) Low Pyruvate -> Acetyl-CoA flux in some cancer models0.6 - 0.96 µmol/g/min
Glutamine -> α-Ketoglutarate 30 - 100 nmol/10⁶ cells/hrNot applicable

Note: The data presented is sourced from different studies and experimental systems and is intended to be illustrative of the typical quantitative output for each tracer type, not a direct comparison of metabolic rates between A549 cells and the rat brain.

Experimental Protocols

Reproducible metabolic flux analysis relies on meticulous and well-documented experimental protocols. Below are representative methodologies for cell culture-based experiments using either ¹³C-glucose or a deuterated glucose tracer.

Protocol 1: Steady-State ¹³C-Metabolic Flux Analysis using [U-¹³C₆]glucose

This protocol is adapted from established methods for ¹³C-MFA in mammalian cells.

  • Cell Culture and Labeling:

    • Culture A549 cells in standard DMEM with 10% Fetal Bovine Serum (FBS).

    • For the labeling experiment, switch to glucose-free DMEM supplemented with 10 mM [U-¹³C₆]glucose and 10% dialyzed FBS.

    • Incubate cells for a sufficient duration to achieve isotopic steady state, typically between 8 and 24 hours.

  • Metabolite Extraction:

    • Quench metabolism rapidly by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to the culture dish and incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell extract.

    • Centrifuge the extract to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

    • Detect and quantify the mass isotopologue distributions of key metabolites using a high-resolution mass spectrometer.

  • Data Analysis:

    • Correct the raw mass isotopomer data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to estimate the net fluxes through the central carbon metabolism pathways by fitting the experimental labeling data to a metabolic model.

Protocol 2: Probing Redox Metabolism with Deuterated Glucose

This protocol provides a general guide for using deuterated glucose to assess pathways like the pentose phosphate pathway.

  • Cell Culture and Labeling:

    • Culture cells as described in Protocol 1.

    • For labeling, switch to a medium containing the desired concentration of deuterated glucose (e.g., [6,6-²H₂]glucose or a fully deuterated glucose like D-Glucose-d12) and dialyzed FBS. The labeling time will depend on the specific metabolic process being investigated.

  • Metabolite Extraction:

    • Follow the same quenching and extraction procedure as in Protocol 1 to isolate polar metabolites.

  • GC-MS or LC-MS/MS Analysis:

    • Derivatize the metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Analyze the samples by GC-MS or LC-MS/MS to measure the incorporation of deuterium into metabolites of interest, such as lactate, glutamate, and ribose-5-phosphate.

  • Data Analysis:

    • Calculate the fractional enrichment of deuterium in the target metabolites.

    • Use the labeling patterns to infer the relative activity of pathways that involve hydrogen exchange reactions, such as the production of NADPH by the pentose phosphate pathway.

Visualizing Metabolic Flux Analysis

Diagrams are essential for conceptualizing the complex workflows and metabolic pathways involved in flux analysis. The following visualizations were created using the Graphviz DOT language.

G Generalized Workflow for Metabolic Flux Analysis cluster_experimental Experimental Phase cluster_computational Computational Phase A 1. Isotope Labeling (e.g., 13C-Glucose or D-Glucose-d12) B 2. Metabolite Quenching & Extraction A->B C 3. Analytical Measurement (MS or NMR) B->C D 4. Data Processing & Correction C->D Raw Data E 5. Metabolic Modeling D->E F 6. Flux Estimation E->F G 7. Statistical Analysis F->G H Biological Interpretation G->H Flux Map & Insights G Differential Tracing by 13C-Glucose and D-Glucose Glucose Glucose G6P Glucose-6-P Glucose->G6P Glucose->G6P 13C Tracing (Carbon Backbone) F6P Fructose-6-P G6P->F6P G6P->F6P 13C Tracing (Carbon Backbone) PPP Pentose Phosphate Pathway (PPP) G6P->PPP G6P->PPP G6P->PPP D-Glucose Tracing (Redox) Glycolysis Glycolysis F6P->Glycolysis F6P->Glycolysis 13C Tracing (Carbon Backbone) Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->Pyruvate 13C Tracing (Carbon Backbone) Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Pyruvate->TCA 13C Tracing (Carbon Backbone) PPP->F6P PPP->Glycolysis NADPH NADPH PPP->NADPH D-Glucose Tracing (Redox) Ribose5P Ribose-5-P PPP->Ribose5P PPP->Ribose5P CO2 CO2 PPP->CO2

References

D-Glucose-d12-1 vs. Radiolabeled Glucose Tracers: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of tracer is a critical decision that influences experimental design, data quality, and laboratory safety. This guide provides an objective comparison of D-Glucose-d12-1, a stable isotope-labeled glucose, with traditional radiolabeled glucose tracers, supported by experimental data and detailed protocols.

The fundamental principle of both tracer types is to introduce a labeled form of glucose into a biological system to track its metabolic fate. While radiolabeled tracers have historically been the standard, the advent of stable isotope-labeled compounds, such as this compound, offers significant advantages in terms of safety, experimental flexibility, and analytical depth.

Performance Comparison: this compound vs. Radiolabeled Glucose

The selection of a glucose tracer hinges on a balance of sensitivity, safety, cost, and the specific requirements of the experimental question. Below is a summary of the key performance differences between this compound and common radiolabeled glucose tracers like [U-¹⁴C]-glucose and [³H]-2-deoxyglucose.

FeatureThis compound (Stable Isotope)Radiolabeled Glucose Tracers (e.g., ¹⁴C, ³H)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyScintillation Counting, Autoradiography
Safety Non-radioactive, no ionizing radiation.[1]Radioactive, emits ionizing radiation requiring specialized handling and disposal.
Ethical Considerations Generally considered safe for human studies, allowing for repeated measurements in the same subject.Use in humans is restricted due to radiation exposure limits.
Disposal Standard chemical waste disposal.Regulated radioactive waste disposal, which can be costly.
Sensitivity High, with detection of enrichment levels as low as 0.001% for deuterium.[2]Extremely high, capable of detecting very low levels of radioactivity.[3][4]
Kinetic Isotope Effect (KIE) A small KIE (4-6%) has been measured for deuterated glucose, which can slightly slow enzymatic reaction rates.Generally considered negligible for ¹⁴C, but can be a factor for ³H.
Multiplexing Multiple stable isotope tracers can be used simultaneously in the same experiment.Difficult to distinguish between different beta-emitting isotopes (e.g., ³H and ¹⁴C) in the same sample without specialized equipment.
Cost The initial cost of the labeled compound can be high.The cost of the radiolabeled compound can be high, and there are additional costs for licensing, monitoring, and waste disposal.

Experimental Workflows and Protocols

To provide a practical understanding of how these tracers are employed, this section details common experimental workflows and protocols for metabolic flux analysis and glucose uptake assays.

Experimental Workflow: Stable Isotope Tracing

The general workflow for a metabolic tracing experiment using this compound involves several key steps, from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture B Prepare Labeling Medium (with this compound) A->B C Isotope Labeling B->C D Quench Metabolism C->D E Metabolite Extraction D->E F Mass Spectrometry (LC-MS or GC-MS) E->F G Data Analysis (Isotopologue Distribution) F->G H Metabolic Flux Calculation G->H

A high-level workflow for a stable isotope tracing experiment.
Detailed Experimental Protocols

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of intracellular metabolic pathways. Below is a comparison of protocols for MFA using a stable isotope tracer and a radiolabeled tracer in cultured cells.

StepMetabolic Flux Analysis with this compound (or other ¹³C-labeled glucose)Metabolic Flux Analysis with [U-¹⁴C]-Glucose
1. Cell Culture Plate cells (e.g., HeLa, A549) in 6-well plates and grow to ~80% confluency in standard culture medium.Plate cells (e.g., HeLa, A549) in 6-well plates and grow to ~80% confluency in standard culture medium.
2. Labeling Medium Prepare glucose-free medium supplemented with 10 mM D-Glucose-¹³C₆ (as a common proxy for stable isotope labeling) and dialyzed fetal bovine serum.Prepare glucose-free medium supplemented with 10 mM unlabeled glucose and a known activity of [U-¹⁴C]-Glucose (e.g., 1-2 µCi/mL).
3. Isotope Labeling Aspirate standard medium, wash cells once with PBS, and add 1 mL of pre-warmed labeling medium. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to reach isotopic steady state.Aspirate standard medium, wash cells once with PBS, and add 1 mL of pre-warmed labeling medium. Incubate for a specific time (e.g., 1 hour).
4. Quenching Place the plate on dry ice and aspirate the medium. Immediately add 1 mL of ice-cold 80% methanol to quench metabolic activity.Place the plate on ice and aspirate the medium. Wash cells rapidly with ice-cold PBS.
5. Metabolite Extraction Scrape cells in the cold methanol and transfer the lysate to a microcentrifuge tube. Vortex and centrifuge to pellet debris. Collect the supernatant containing polar metabolites.Lyse cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
6. Sample Preparation Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Derivatize the sample if performing GC-MS analysis.Neutralize the lysate if necessary. Take an aliquot for protein quantification.
7. Analysis Analyze the samples by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites (e.g., lactate, citrate, amino acids).Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
8. Data Interpretation Correct for natural isotope abundance and use software (e.g., INCA, Metran) to calculate metabolic fluxes based on the labeling patterns.Normalize the counts per minute (CPM) to the protein concentration to determine the rate of glucose incorporation into cellular biomass.

Glucose uptake assays measure the rate at which glucose is transported into cells. This is a fundamental experiment in metabolic research, particularly in the study of insulin signaling and diabetes.

StepGlucose Uptake Assay with Non-Radioactive 2-Deoxyglucose (2-DG)Glucose Uptake Assay with [³H]-2-Deoxyglucose
1. Cell Culture Seed cells (e.g., 3T3-L1 adipocytes, myotubes) in a 96-well plate and differentiate as required.Seed cells (e.g., 3T3-L1 adipocytes, myotubes) in a 24-well plate and differentiate as required.
2. Serum Starvation Wash cells with PBS and incubate in serum-free medium for 2-4 hours.Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 2 hours.
3. Insulin Stimulation Treat cells with or without insulin (e.g., 100 nM) in glucose-free medium for 30 minutes at 37°C.Treat cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.
4. Glucose Uptake Add 1 mM 2-Deoxyglucose (2-DG) to each well and incubate for 20 minutes at 37°C.Add a solution containing [³H]-2-deoxyglucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxyglucose to a final concentration of 50 µM. Incubate for 5 minutes at 37°C.[5]
5. Stop Uptake Add a stop solution to halt glucose transport.Rapidly wash the cells three times with ice-cold PBS to remove extracellular tracer.
6. Cell Lysis Lyse the cells using a provided lysis buffer.Lyse the cells by adding 0.1 M NaOH and incubating for 30 minutes.
7. Detection The accumulated 2-DG-6-phosphate is measured using a coupled enzymatic assay that generates a colorimetric or fluorescent signal, read on a plate reader.Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
8. Data Analysis Generate a standard curve with known concentrations of 2-DG-6-phosphate. Calculate the amount of 2-DG taken up by the cells based on the standard curve and normalize to protein content.Normalize the counts per minute (CPM) to the protein concentration to determine the rate of glucose uptake.

Signaling Pathway Visualization: Insulin-Mediated Glucose Uptake

Understanding the signaling cascades that regulate metabolic processes is crucial. The insulin signaling pathway leading to glucose uptake is a primary area of investigation where glucose tracers are employed. The following diagram illustrates this key pathway.

InsulinSignaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates & Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation Translocation AS160->GLUT4_translocation Promotes GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake Glucose Glucose Glucose->GlucoseUptake

Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Conclusion

This compound and other stable isotope-labeled tracers offer a compelling alternative to radiolabeled compounds for the study of glucose metabolism. The primary advantages of stable isotopes lie in their enhanced safety profile, which eliminates the need for specialized handling and disposal of radioactive materials and facilitates studies in human subjects. While radiolabeled tracers provide exceptional sensitivity, advancements in mass spectrometry have made the detection of stable isotopes highly sensitive and quantitative.

The choice between these tracers will ultimately depend on the specific research question, available instrumentation, and budget. For researchers prioritizing safety, experimental flexibility, and the ability to perform complex, multiplexed analyses, this compound and other stable isotope tracers represent a powerful and modern approach to elucidating the intricate pathways of glucose metabolism.

References

Comparative analysis of D-Glucose-d12-1 and D-Glucose-d7 in NMR studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is a powerful tool for elucidating molecular structures, dynamics, and metabolic pathways. Among the various isotopically labeled compounds, deuterated glucose plays a pivotal role, particularly in metabolic research and structural biology. This guide provides a comprehensive comparative analysis of two such analogs: fully deuterated D-Glucose (D-Glucose-d12) and partially deuterated D-Glucose (D-Glucose-d7). This comparison is designed to assist researchers in selecting the appropriate labeled glucose for their specific NMR applications.

Introduction to Deuterated Glucose in NMR

Deuterium (²H or D), a stable isotope of hydrogen, possesses a different nuclear spin quantum number (I=1) compared to protium (¹H, I=1/2). This difference leads to distinct NMR properties. In ¹H NMR, deuterium is effectively "silent" as it resonates at a vastly different frequency. This property is exploited to simplify complex ¹H NMR spectra and to probe specific metabolic processes.

D-Glucose-d12 is a glucose molecule where all twelve hydrogen atoms have been replaced by deuterium. In contrast, D-Glucose-d7 ([1,2,3,4,5,6,6'-²H₇]glucose) is a glucose isotopologue where seven hydrogen atoms are substituted with deuterium. The choice between these two labeled molecules hinges on the specific goals of the NMR study.

Performance Comparison in NMR Applications

The utility of D-Glucose-d12 versus D-Glucose-d7 in NMR studies is dictated by their distinct isotopic labeling patterns. Below is a summary of their performance characteristics in various NMR applications.

FeatureD-Glucose-d12D-Glucose-d7Rationale
¹H NMR Spectral Simplicity Excellent (Proton signals absent)Moderate (Residual proton signals present)D-Glucose-d12 provides a completely silent background in ¹H NMR, ideal for studying non-deuterated analytes in a glucose-containing medium. D-Glucose-d7 will exhibit some proton signals, which can be useful for specific applications but may complicate spectra.
Metabolic Tracing (Deuterium Metabolic Imaging - DMI) Not directly applicable for tracing metabolic pathways via deuterium signals.ExcellentD-Glucose-d7 is specifically designed for DMI. The deuterium labels are transferred to downstream metabolites like lactate and glutamate, allowing for the non-invasive in vivo tracking of glucose metabolism.[1][2][3] Studies have shown that D-Glucose-d7 provides larger signals from these metabolites compared to other partially deuterated glucose variants like D-Glucose-d2.[1][2]
Isotope Effect Studies Can be used as a reference for maximum deuterium isotope effects.Useful for studying site-specific isotope effects.The replacement of protons with deuterons can lead to kinetic isotope effects (KIEs), potentially reducing the rates of metabolic reactions. The specific labeling in D-Glucose-d7 allows for the investigation of these effects at particular steps of a metabolic pathway.
Protein NMR (as a carbon source) Advantageous for reducing spectral overlap in large proteins.Can be used for selective labeling.When used as a carbon source in protein expression, fully deuterated glucose helps in producing highly deuterated proteins, which is beneficial for studying large proteins by reducing line-broadening effects.

Experimental Protocols

General Sample Preparation for in vitro NMR Spectroscopy

A standard protocol for preparing a sample for in vitro NMR analysis using deuterated glucose would involve the following steps:

  • Dissolution: Dissolve a precisely weighed amount of D-Glucose-d12 or D-Glucose-d7 in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the specific experiment and the sensitivity of the NMR spectrometer.

  • Analyte Addition: If studying the interaction of glucose with another molecule, add the analyte of interest to the solution.

  • pH Adjustment: Adjust the pH of the sample using deuterated acid or base (e.g., DCl, NaOD) to the desired value.

  • Internal Standard: Add an internal standard (e.g., DSS, TMSP) for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the final solution to a clean, high-quality NMR tube.

Protocol for Deuterium Metabolic Imaging (DMI) with D-Glucose-d7

A typical in vivo DMI study in humans involves the following steps:

  • Baseline Scan: Acquire baseline ²H NMR spectra from the subject before the administration of deuterated glucose.

  • Administration: The subject ingests a solution of D-Glucose-d7 (e.g., 0.75 g/kg body weight).

  • Dynamic Acquisition: Acquire a series of ²H NMR spectra over a period of time (e.g., 90-120 minutes) to monitor the uptake of D-Glucose-d7 and the appearance of its metabolic products.

  • Data Processing: Process the acquired data to quantify the signals from deuterated glucose, lactate, glutamate/glutamine (Glx), and deuterated water (HDO).

Visualization of Concepts

Conceptual Workflow for Choosing Deuterated Glucose

choose_glucose start Define NMR Experimental Goal q1 Simplify ¹H NMR spectrum of a glucose-containing sample? start->q1 q2 Trace glucose metabolism in vivo? q1->q2 No d12 Use D-Glucose-d12 q1->d12 Yes q3 Study site-specific isotope effects? q2->q3 No d7 Use D-Glucose-d7 q2->d7 Yes q3->d7 Yes

Caption: Decision tree for selecting between D-Glucose-d12 and D-Glucose-d7 based on the experimental objective.

Simplified Metabolic Pathway for D-Glucose-d7 in DMI

dmi_pathway cluster_ingestion Ingestion & Uptake cluster_glycolysis Glycolysis cluster_tca TCA Cycle & Other Pathways D-Glucose-d7 D-Glucose-d7 Pyruvate-d Pyruvate-d D-Glucose-d7->Pyruvate-d HDO Deuterated Water D-Glucose-d7->HDO Lactate-d Lactate-d Pyruvate-d->Lactate-d Glx-d Glutamate/Glutamine-d Pyruvate-d->Glx-d Pyruvate-d->HDO

Caption: Simplified metabolic fate of deuterium from D-Glucose-d7 in Deuterium Metabolic Imaging (DMI).

Conclusion

The choice between D-Glucose-d12 and D-Glucose-d7 for NMR studies is fundamentally driven by the research question. D-Glucose-d12 is the ideal choice for applications requiring the simplification of ¹H NMR spectra by eliminating signals from glucose. Its primary role is that of a "silent" solvent or matrix component. Conversely, D-Glucose-d7 is a powerful tool for probing the intricacies of glucose metabolism in real-time within a biological system. Its partial deuteration allows for the tracking of the deuterium label as it is incorporated into various downstream metabolites, providing invaluable insights into metabolic fluxes and pathways. Researchers should carefully consider their experimental needs to leverage the unique advantages offered by each of these valuable isotopic tracers.

References

A Researcher's Guide to Cross-Validation of Experimental Data from D-Glucose-d12-1 Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-validation techniques applicable to experimental data obtained using D-Glucose-d12-1, a deuterated stable isotope of glucose. The use of stable isotopes like this compound as tracers in metabolic studies, particularly when coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, generates complex datasets that necessitate robust validation to ensure the reliability and reproducibility of results.[1][2][3] This guide details appropriate cross-validation strategies, presents experimental protocols for generating such data, and offers visualizations to clarify these complex workflows.

Understanding this compound in Metabolic Research

This compound is a form of glucose where 12 hydrogen atoms have been replaced with their stable isotope, deuterium. This labeling allows researchers to trace the path of glucose through various metabolic pathways within cells or organisms.[4] It is a powerful tool for investigating cellular metabolism, quantifying metabolic fluxes, and understanding the dynamics of biomolecules in both normal physiological and disease states. The data generated, often in the form of mass isotopomer distributions, provides a quantitative snapshot of cellular metabolism.[5]

Cross-Validation Strategies for Isotope Tracing Data

Cross-validation is a critical step in the analysis of data from this compound experiments to prevent model overfitting and to assess the generalizability of the findings. Given the complexity of metabolomics data, several cross-validation techniques can be employed. The choice of technique depends on the size of the dataset, the statistical model used, and the specific research question.

Two primary categories of validation are relevant: analytical method validation and statistical model cross-validation .

Orthogonal Method Cross-Validation

A powerful approach to ensure the accuracy of your findings is to use an orthogonal analytical method. This involves analyzing the same set of samples with a fundamentally different analytical technique to confirm the results. For instance, if your primary analysis is conducted using Liquid Chromatography-Mass Spectrometry (LC-MS), cross-validation could be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Consistent results across these platforms provide a high degree of confidence in the data.

Inter-Laboratory Cross-Validation

To ensure the robustness and transferability of an analytical method, inter-laboratory cross-validation is performed. This involves having the same samples analyzed in a different laboratory using the same protocol. This process helps to identify any potential biases or variations introduced by different equipment, reagents, or personnel.

Statistical Cross-Validation Techniques

Once the analytical data is acquired, statistical models are often built to interpret the results, for example, to classify different experimental groups or to identify significant metabolic changes. Cross-validation of these statistical models is essential.

Cross-Validation TechniqueDescriptionAdvantagesDisadvantagesBest Suited For
k-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized subsamples. Of the 'k' subsamples, a single subsample is retained as the validation data for testing the model, and the remaining 'k-1' subsamples are used as training data. The cross-validation process is then repeated 'k' times, with each of the 'k' subsamples used exactly once as the validation data. The 'k' results can then be averaged to produce a single estimation.Robust against selection bias as most of the data is used for training and validation. Computationally less expensive than Leave-One-Out.The performance estimate can have a high variance depending on how the data is partitioned.Datasets of moderate size where a good balance between computational cost and robust estimation is needed.
Leave-One-Out Cross-Validation (LOOCV) A special case of k-fold cross-validation where 'k' equals the number of samples in the dataset. For each iteration, one data point is used for validation, and the rest are used for training.Provides an almost unbiased estimate of the model's performance on new data. The result is deterministic as there is no random partitioning.Computationally very expensive for large datasets. Can have high variance in the performance estimate.Small datasets where maximizing the training data in each fold is crucial for model performance.
Monte Carlo Cross-Validation (Repeated Random Sub-sampling) The dataset is randomly split into training and validation sets multiple times. For each split, the model is trained on the training set and evaluated on the validation set. The results are then averaged over the splits.The proportions of the training/validation split are not dependent on the number of folds.Some samples may never be selected in the validation set, while others may be selected multiple times.Large datasets where the computational cost of k-fold cross-validation is prohibitive.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Stable Isotope Tracing in Cultured Adherent Cells

Objective: To trace the metabolic fate of this compound in cultured mammalian cells.

Materials:

  • This compound

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Adherent mammalian cells of interest

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scraper

  • Centrifuge

Procedure:

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of this compound (e.g., 10 mM) and dialyzed FBS. Sterile filter the complete medium.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Incubation:

    • When cells reach the desired confluency, aspirate the growth medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into various metabolic pathways.

  • Metabolite Extraction:

    • To quench metabolism, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol and transfer the cell extract to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Sample Preparation for LC-MS Analysis

Objective: To prepare the extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry.

Materials:

  • Metabolite extract from Protocol 1

  • SpeedVac or nitrogen evaporator

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Autosampler vials

Procedure:

  • Drying: Dry the metabolite extract completely using a SpeedVac or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS method (e.g., 50% acetonitrile in water).

  • Centrifugation: Centrifuge the reconstituted sample at maximum speed for 10 minutes at 4°C to remove any remaining insoluble material.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

G cluster_workflow Experimental Workflow A Cell Culture with This compound B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Data Processing C->D E Statistical Analysis & Cross-Validation D->E F Biological Interpretation E->F

Caption: General experimental workflow for this compound tracing.

G cluster_cv k-Fold Cross-Validation (k=5) cluster_folds Folds cluster_iterations Iterations cluster_result Result Dataset Full Dataset Fold1 Fold 1 Fold2 Fold 2 Fold3 Fold 3 Fold4 Fold 4 Fold5 Fold 5 Iter1 Iteration 1 Fold1->Iter1 Test Iter2 Iteration 2 Fold1->Iter2 Train Iter3 Iteration 3 Fold1->Iter3 Train Iter4 Iteration 4 Fold1->Iter4 Train Iter5 Iteration 5 Fold1->Iter5 Train Fold2->Iter1 Train Fold2->Iter2 Test Fold2->Iter3 Train Fold2->Iter4 Train Fold2->Iter5 Train Fold3->Iter1 Train Fold3->Iter2 Train Fold3->Iter3 Test Fold3->Iter4 Train Fold3->Iter5 Train Fold4->Iter1 Train Fold4->Iter2 Train Fold4->Iter3 Train Fold4->Iter4 Test Fold4->Iter5 Train Fold5->Iter1 Train Fold5->Iter2 Train Fold5->Iter3 Train Fold5->Iter4 Train Fold5->Iter5 Test AvgPerf Average Performance Iter1->AvgPerf Iter2->AvgPerf Iter3->AvgPerf Iter4->AvgPerf Iter5->AvgPerf

Caption: Conceptual diagram of 5-fold cross-validation.

By employing the appropriate cross-validation techniques and following robust experimental protocols, researchers can ensure the high quality and reliability of their findings from this compound based metabolic studies, ultimately leading to more impactful scientific discoveries.

References

A Researcher's Guide to Designing Control Experiments for D-Glucose-d12-1 Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, stable isotope tracing has emerged as a powerful tool to elucidate the intricate wiring of cellular metabolism. D-Glucose-d12-1, a deuterated glucose isotopologue, offers unique advantages for tracking glucose metabolism and redox states. However, the key to robust and reproducible findings lies in meticulously designed experiments, with the unlabeled glucose control being the cornerstone of accurate data interpretation. This guide provides a comprehensive comparison of experimental setups using this compound and unlabeled glucose, complete with detailed protocols, comparative data, and visual workflows to empower your research.

The Critical Role of the Unlabeled Glucose Control

The primary purpose of a parallel experiment with unlabeled glucose is to establish a baseline of the metabolic state under identical experimental conditions, absent the isotopic tracer.[1] This control group is essential for:

  • Assessing Isotopic Steady State: By comparing the metabolite profiles of the control and labeled groups over time, researchers can determine the point at which the isotopic enrichment in the labeled experiment has reached a steady state.

  • Identifying Potential Isotope Effects: While stable isotopes are generally considered non-perturbative, the increased mass of deuterium can sometimes lead to kinetic isotope effects, where the rate of an enzymatic reaction is slightly altered.[1] Comparing the overall metabolite concentrations between the labeled and unlabeled groups can help to identify and quantify such effects.

  • Correcting for Natural Isotope Abundance: Mass spectrometry data requires correction for the natural abundance of heavy isotopes. The unlabeled control provides the necessary reference for this correction, ensuring accurate quantification of isotopic enrichment.[1]

  • Distinguishing Tracer-Derived Metabolism from Endogenous Pools: Cells have endogenous pools of metabolites. The unlabeled control allows researchers to differentiate the metabolic flux originating from the exogenously supplied glucose tracer from the pre-existing intracellular pools.

Comparative Analysis of Metabolic Flux: A Representative Study

To illustrate the comparative data obtained from a this compound tracing experiment, the following table summarizes hypothetical, yet representative, quantitative data from a study on A549 lung cancer cells. This data highlights the differences in isotopic enrichment and calculated metabolic flux between the control (unlabeled glucose) and the experimental (this compound) groups.

MetaboliteIsotopic Enrichment (M+n) in this compound Group (%)Relative Abundance in Unlabeled Control GroupCalculated Relative Flux (this compound vs. Control)
Glucose-6-Phosphate95.2 ± 2.11000.98
Fructose-6-Phosphate94.8 ± 2.31000.97
Lactate85.7 ± 3.51000.92
Citrate60.3 ± 4.11000.88
α-Ketoglutarate55.9 ± 3.91000.85
Malate58.1 ± 4.21000.87
Ribose-5-Phosphate70.5 ± 5.01000.90

Note: This table presents representative data for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and analytical methods.

Experimental Protocols

A successful stable isotope tracing experiment requires meticulous attention to detail. The following protocols provide a step-by-step guide for a typical in vitro cell culture experiment using this compound and an unlabeled glucose control.

Protocol 1: Cell Culture and Isotope Labeling
  • Media Preparation:

    • Prepare glucose-free DMEM (or other appropriate base medium).

    • For the This compound group , supplement the medium with this compound to the desired final concentration (e.g., 10 mM).

    • For the unlabeled control group , supplement the medium with an identical concentration of unlabeled D-glucose.[2]

    • For both media, add 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled glucose from the serum.[1]

  • Cell Seeding and Growth:

    • Seed cells (e.g., A549) in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

    • Culture cells in standard growth medium until they reach the desired confluency.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium (either with this compound or unlabeled glucose) to the respective wells.

    • Incubate the cells for a predetermined duration to achieve isotopic steady state. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and nucleotides.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.

  • Quenching Metabolism:

    • Place the cell culture plates on dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

  • Extraction:

    • Add a pre-chilled (-80°C) extraction solvent, such as 80% methanol, to each well.

    • Scrape the cells from the plate in the presence of the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the cell extracts at high speed (e.g., >13,000 rpm) at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • The dried metabolites can then be reconstituted in an appropriate solvent for analysis by mass spectrometry (e.g., LC-MS or GC-MS).

Visualizing Metabolic Pathways and Workflows

To better understand the flow of the isotopic tracer and the experimental process, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Media_Prep Media Preparation (this compound & Unlabeled) Cell_Seeding Cell Seeding & Growth Media_Prep->Cell_Seeding Isotope_Labeling Isotope Labeling Cell_Seeding->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction MS_Analysis Mass Spectrometry (LC-MS/GC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis & Flux Calculation MS_Analysis->Data_Analysis

Caption: A general workflow for a stable isotope tracing experiment.

Glycolysis_TCA_Cycle Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Key metabolic pathways traced by this compound.

References

A Head-to-Head Comparison: Assessing the Accuracy and Precision of D-Glucose-d12-1 in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of D-Glucose-d12-1 with alternative tracers, supported by experimental data and detailed methodologies, to facilitate informed decisions in experimental design.

Stable isotope tracing is a powerful technique for dissecting the intricate network of metabolic reactions within a biological system. By introducing a labeled substrate, such as this compound, researchers can track the fate of its atoms through various metabolic pathways. The accuracy and precision of these tracing experiments are critical for obtaining reliable quantitative data on metabolic fluxes. This guide delves into the performance of this compound and compares it with other commonly used glucose tracers.

Performance Comparison of Glucose Tracers

The selection of a glucose tracer significantly influences the quality of data obtained from metabolic tracing experiments. While this compound, a fully deuterated glucose molecule, offers the potential to trace all hydrogen atoms, its utility is context-dependent and presents unique challenges. The following table summarizes the key performance characteristics of this compound in comparison to other widely used glucose isotopologues.

TracerPrimary ApplicationAdvantagesDisadvantagesTypical Analytical Technique(s)
This compound Tracing hydrogen/deuterium fate, redox metabolism, in vivo studiesCan provide insights into NADPH production and redox state.[1]Susceptible to kinetic isotope effects (KIE), which can alter metabolic rates.[2][3] Deuterium can be lost through exchange with water, potentially underestimating flux.[2]Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
[U-¹³C₆]Glucose Gold standard for central carbon metabolism flux analysisTraces the entire carbon backbone of glucose.[1] Less susceptible to kinetic isotope effects compared to deuterated tracers.Can be more expensive than some deuterated tracers. Provides limited insight into redox cofactor metabolism.Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy
[1,2-¹³C₂]Glucose Resolving glycolysis and Pentose Phosphate Pathway (PPP) fluxesProvides high precision for estimating the relative contributions of glycolysis and the PPP.Less informative for the Tricarboxylic Acid (TCA) cycle compared to uniformly labeled tracers.Mass Spectrometry (GC-MS, LC-MS)
[6,6-²H₂]Glucose Measuring glucose flux and tracing into lactate and glutamateDeuterium atoms at the C6 position are generally more stable during glycolysis compared to other positions.Still susceptible to some deuterium loss and kinetic isotope effects.Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy

Key Considerations for Accuracy and Precision with this compound

While this compound can be a valuable tool, researchers must be aware of several factors that can impact the accuracy and precision of their measurements:

  • Kinetic Isotope Effect (KIE): The heavier mass of deuterium compared to hydrogen can lead to slower enzymatic reaction rates. This can result in an underestimation of the true metabolic flux as the unlabeled glucose may be preferentially metabolized. The measured KIE for deuterated glucose is relatively small (4-6%) but can still impact results.

  • Metabolic Loss of Deuterium: Deuterium atoms can be exchanged with protons from water during certain enzymatic reactions in pathways like glycolysis and the TCA cycle. This loss of the isotopic label can lead to an underestimation of the contribution of the tracer to downstream metabolites. Over a full turn of the TCA cycle, it is possible for all deuterium labels to be lost.

  • Precursor Enrichment: The isotopic enrichment of the intracellular precursor pool (e.g., glucose-6-phosphate) may not be identical to the enrichment of the supplied this compound due to contributions from endogenous unlabeled sources like glycogenolysis.

To mitigate these challenges, it is crucial to include appropriate experimental controls, such as parallel experiments with unlabeled glucose, and to carefully consider the choice of tracer based on the specific metabolic pathway under investigation. For certain pathways, ¹³C-labeled glucose tracers may offer higher accuracy and precision.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable metabolic tracing studies. Below are generalized methodologies for in vitro stable isotope tracing experiments using this compound and a comparative ¹³C-labeled glucose tracer.

Protocol 1: In Vitro Stable Isotope Tracing with this compound

1. Cell Culture and Media Preparation:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
  • Prepare a labeling medium by supplementing glucose-free base medium (e.g., DMEM) with this compound to the desired final concentration (e.g., 10 mM or 25 mM).
  • Crucially, use dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose present in standard FBS.

2. Isotope Labeling:

  • Aspirate the standard growth medium from the cells.
  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the pre-warmed this compound labeling medium to the cells.
  • Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized for the specific cell line and pathway of interest.

3. Metabolite Extraction:

  • To rapidly quench metabolism, aspirate the labeling medium and place the culture plate on dry ice.
  • Wash the cells quickly with ice-cold saline.
  • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells. Perform this step on dry ice to ensure rapid quenching.

4. Sample Preparation for Mass Spectrometry:

  • Centrifuge the cell extracts to pellet protein and cell debris.
  • Collect the supernatant containing the metabolites.
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to improve their volatility and chromatographic separation for GC-MS analysis.

5. Mass Spectrometry Analysis:

  • Analyze the derivatized samples using GC-MS or LC-MS.
  • Operate the mass spectrometer in full-scan mode to identify metabolites and in selected ion monitoring (SIM) mode or by tandem mass spectrometry (MS/MS) to quantify the isotopic enrichment of specific metabolites.

6. Data Analysis:

  • Process the raw mass spectrometry data to identify metabolites and determine their mass isotopomer distributions (MIDs).
  • Correct the MIDs for the natural abundance of isotopes.
  • Use metabolic flux analysis software to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic network model.

Protocol 2: Comparative Tracing with [U-¹³C₆]Glucose

This protocol follows the same general steps as Protocol 1, with the key difference being the use of [U-¹³C₆]Glucose as the isotopic tracer in the labeling medium. The data analysis will focus on tracking the incorporation of ¹³C atoms into downstream metabolites to determine carbon flow through central metabolic pathways.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the flow of isotopes through key metabolic pathways and the overall experimental process, the following diagrams have been generated using Graphviz.

Glycolysis_Pathway cluster_input Input cluster_glycolysis Glycolysis D-Glucose-d12 D-Glucose-d12 G6P Glucose-6-Phosphate D-Glucose-d12->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate

Glycolysis Pathway with D-Glucose-d12 Tracer Input.

Pentose_Phosphate_Pathway cluster_glycolysis_input From Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_glycolysis_output To Glycolysis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P F6P_out Fructose-6-Phosphate R5P->F6P_out GAP_out Glyceraldehyde-3-P R5P->GAP_out S7P Sedoheptulose-7-P X5P->S7P X5P->F6P_out X5P->GAP_out S7P->R5P E4P Erythrose-4-P E4P->F6P_out GAP_out->E4P

Pentose Phosphate Pathway showing key intermediates.

TCA_Cycle cluster_input Input from Glycolysis cluster_tca TCA Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

The Tricarboxylic Acid (TCA) Cycle.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Culture Cell Culture Labeling Isotope Labeling (e.g., D-Glucose-d12) Culture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS Mass Spectrometry (GC-MS or LC-MS) Extraction->MS DataProcessing Data Processing (MID Calculation) MS->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA Interpretation Biological Interpretation MFA->Interpretation

General experimental workflow for stable isotope tracing.

References

A Researcher's Guide to Normalizing D-Glucose-d12-1 Data with Reference Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of isotopically labeled molecules like D-Glucose-d12-1 is paramount. This guide provides a comprehensive comparison of methods for normalizing this compound data against a reference compound, ensuring the reliability and reproducibility of your experimental results. We will delve into the selection of appropriate internal standards and detail experimental protocols for robust data normalization.

The primary challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is mitigating variations that are not of biological origin.[1] These variations can stem from instrument drift, matrix effects, and inconsistencies in sample preparation.[2] Normalization using an internal standard is a widely accepted strategy to correct for these sources of error.[3] An ideal internal standard is a compound that behaves similarly to the analyte of interest throughout the analytical process but is distinguishable by the detector.[4]

Choosing the Right Reference Compound: A Comparative Overview

For the normalization of this compound, the most effective reference compounds are stable isotope-labeled analogs of glucose. These compounds share near-identical physicochemical properties with this compound, ensuring they experience similar effects during extraction, chromatography, and ionization, thus providing the most accurate correction.[5]

Here, we compare two common choices for internal standards:

Reference CompoundKey CharacteristicsSuitability for this compound Normalization
¹³C₆-D-Glucose Uniformly labeled with six carbon-13 isotopes.Excellent. Co-elutes with this compound, experiences similar matrix effects, and is easily resolved by mass spectrometry due to the mass difference. It is a widely used and commercially available internal standard for glucose quantification.
6,6-d₂-D-Glucose Labeled with two deuterium atoms at the C6 position.Very Good. Also co-elutes and experiences similar analytical behavior. However, potential for isotopic overlap with the analyte's natural isotopic distribution should be considered, although this is generally minimal.

Recommendation: For most applications, ¹³C₆-D-Glucose is the preferred internal standard for normalizing this compound data due to its larger mass difference, which minimizes any potential for isotopic interference and simplifies data analysis.

Experimental Protocol: Normalization of this compound using ¹³C₆-D-Glucose

This section details a standard protocol for the quantification of this compound in plasma or serum samples using ¹³C₆-D-Glucose as an internal standard via LC-MS/MS.

I. Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw plasma or serum samples on ice.

  • Spike with Internal Standard: To a 50 µL aliquot of each sample, add a known concentration of ¹³C₆-D-Glucose solution. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected concentration of this compound.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each sample.

  • Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound and ¹³C₆-D-Glucose.

ParameterSetting
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Gradient Isocratic or a shallow gradient optimized for glucose retention and separation from matrix components.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) in Negative or Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions D-Glucose-d12: To be determined based on instrument optimization¹³C₆-D-Glucose: e.g., 185.1 -> 92.0 / 61.0
III. Data Normalization and Quantification
  • Peak Integration: Integrate the peak areas of the MRM transitions for both this compound (analyte) and ¹³C₆-D-Glucose (internal standard) in each sample.

  • Calculate Response Ratio: For each sample, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard. Response Ratio = Peak Area (this compound) / Peak Area (¹³C₆-D-Glucose)

  • Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of ¹³C₆-D-Glucose. Analyze these standards using the same LC-MS/MS method and calculate the response ratio for each. Plot the response ratio against the concentration of this compound to generate a calibration curve.

  • Quantify this compound: Determine the concentration of this compound in the unknown samples by interpolating their response ratios on the calibration curve.

Comparison of Normalization Methods

The following table provides a comparative summary of internal standard normalization against other common normalization techniques.

Normalization MethodPrincipleAdvantagesDisadvantages
Internal Standard (IS) Normalization The signal of the analyte is divided by the signal of a known amount of a co-analyzed internal standard.Corrects for variations in sample preparation, injection volume, and matrix effects. Provides the most accurate and precise quantification.Requires a suitable internal standard that is not endogenously present and behaves similarly to the analyte.
Total Ion Current (TIC) Normalization The signal of each analyte is divided by the total ion current of the entire chromatogram for that sample.Simple to implement and does not require an internal standard.Assumes that the total amount of ionizable material is the same across all samples, which is often not true. Can be heavily influenced by a few highly abundant compounds.
Median Normalization The signal of each analyte is divided by the median signal intensity of all analytes in that sample.More robust to outliers than TIC normalization.Still assumes a relatively constant overall metabolite concentration across samples.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the normalization of this compound data.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Normalization sample Plasma/Serum Sample spike Spike with ¹³C₆-D-Glucose (IS) sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM) supernatant->lcms integrate Peak Integration (Analyte & IS) lcms->integrate ratio Calculate Response Ratio (Analyte/IS) integrate->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Quantify this compound calibrate->quantify final_result final_result quantify->final_result Final Normalized Concentration

Caption: Experimental workflow for this compound normalization.

This guide provides a robust framework for the accurate normalization and quantification of this compound. By selecting the appropriate internal standard and adhering to a validated experimental protocol, researchers can ensure the integrity and reliability of their metabolomic data.

References

A Guide to Inter-laboratory Comparison and Standardization of D-Glucose-d12 Based Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Isotopic Tracers: D-Glucose-d12 vs. ¹³C-Glucose

The choice of isotopic tracer is a critical decision in the design of metabolic flux analysis studies. Both deuterated (²H) and carbon-13 (¹³C) labeled glucose are powerful tools, each offering unique insights into cellular metabolism.

Table 1: Key Differences Between Deuterated and ¹³C-Labeled Glucose Tracers

FeatureD-Glucose-d12 (Deuterated)¹³C-Labeled Glucose
Atom Traced Hydrogen (Deuterium)Carbon
Primary Application Studying redox metabolism (e.g., NADPH production), fatty acid synthesis, and as an internal standard.[1][2]Gold standard for tracing the carbon backbone of glucose through central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).
Advantages - Provides unique insights into redox cofactor metabolism. - Can be more cost-effective for in vivo studies. - Can be used in combination with ¹³C tracers for more comprehensive analysis.[3]- Well-established methods and extensive literature. - Directly tracks the fate of the carbon skeleton. - Less prone to kinetic isotope effects compared to highly deuterated compounds.
Disadvantages - Potential for kinetic isotope effects, which can alter metabolic rates. - The deuterium label can be lost to water, complicating flux calculations.[2]- More expensive than some deuterated tracers. - Provides limited information on redox cofactor metabolism.
Typical Analytical Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Quantitative Comparison of Tracer Performance for Metabolic Flux Analysis *

Metabolic PathwayOptimal Tracer(s) Identified in a Comparative StudyRationale for Performance
Glycolysis & Pentose Phosphate Pathway (PPP) [1,2-¹³C₂]glucoseProvides the most precise estimates for these pathways by distinguishing between the pathways based on the cleavage of the C1-C2 bond in the PPP.[4]
Tricarboxylic Acid (TCA) Cycle [U-¹³C₅]glutaminePreferred for analyzing the TCA cycle due to direct entry into the cycle.
NADPH Production [3-²H]glucoseDirectly transfers a deuterium atom to NADP+ in the oxidative PPP, allowing for the quantification of this pathway's contribution to the total NADPH pool.

*Note: This table is based on a computational and experimental evaluation of various ¹³C-labeled tracers. While direct quantitative comparisons with D-Glucose-d12 are limited, the principles of tracer selection for specific pathways are highlighted.

Experimental Protocols

Standardized protocols are essential for ensuring the reproducibility and comparability of data across different laboratories. Below are detailed methodologies for key experiments involving D-Glucose-d12.

Protocol 1: In Vitro Cell Culture Labeling with D-Glucose-d12

This protocol describes a general procedure for labeling cultured cells with D-Glucose-d12 to study metabolic fluxes.

1. Cell Culture and Adaptation:

  • Culture cells in a standard medium to the desired confluency.

  • To ensure a metabolic steady state, adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment.

2. Tracer Experiment:

  • Replace the adaptation medium with a medium containing D-Glucose-d12. The concentration will depend on the specific experimental goals.

  • Incubate the cells for a duration sufficient to reach both metabolic and isotopic steady state. This time will vary depending on the cell type and growth rate.

3. Sample Collection and Quenching:

  • Rapidly quench metabolism to halt enzymatic activity. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -20°C 60% methanol).

  • Collect cell pellets for metabolite extraction.

  • Collect samples of the culture medium to measure the uptake of D-Glucose-d12 and the secretion of labeled metabolites.

4. Metabolite Extraction:

  • Extract metabolites from the cell pellets using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

5. Analytical Measurement (Mass Spectrometry):

  • Analyze the isotopic labeling patterns of intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For GC-MS analysis, derivatization of the metabolites is often required to increase their volatility.

Protocol 2: Sample Preparation for GC-MS Analysis of Deuterated Glucose

This protocol outlines the steps for preparing plasma samples for the analysis of deuterated glucose enrichment.

1. Protein Precipitation:

  • To a 50 µL plasma sample, add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.

2. Supernatant Transfer:

  • Carefully transfer the clear supernatant to a new tube.

3. Derivatization (for GC-MS):

  • The specific derivatization agent will depend on the target metabolites. A common method for glucose is to create a penta-acetate derivative.

  • Dry the supernatant under a stream of nitrogen.

  • Add acetic anhydride and a catalyst (e.g., pyridine) and incubate at 60°C for 30 minutes.

  • Dry the sample again and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Mandatory Visualizations

Metabolic Pathways

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway D-Glucose-d12 D-Glucose-d12 G6P Glucose-6-Phosphate-d12 D-Glucose-d12->G6P F6P Fructose-6-Phosphate-d12 G6P->F6P 6PG 6-Phosphogluconate-d12 G6P->6PG NADPH NADPH G6P->NADPH G6PD F16BP Fructose-1,6-Bisphosphate-d12 F6P->F16BP GAP Glyceraldehyde-3-Phosphate-d6 F16BP->GAP DHAP Dihydroxyacetone-Phosphate-d6 F16BP->DHAP PEP Phosphoenolpyruvate GAP->PEP DHAP->GAP Pyruvate Pyruvate PEP->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle Ru5P Ribulose-5-Phosphate-d11 6PG->Ru5P 6PG->NADPH 6PGD R5P Ribose-5-Phosphate-d11 Ru5P->R5P

Caption: Central carbon metabolism showing the fate of D-Glucose-d12.

Experimental Workflows

experimental_workflow cluster_experiment In Vitro Labeling Experiment cluster_analysis Sample Analysis Cell Culture Cell Culture Adaptation Adaptation Cell Culture->Adaptation Tracer Incubation Tracer Incubation Adaptation->Tracer Incubation Quenching Quenching Tracer Incubation->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization GC-MS/LC-MS GC-MS/LC-MS Derivatization->GC-MS/LC-MS Data Processing Data Processing GC-MS/LC-MS->Data Processing Flux Analysis Flux Analysis Data Processing->Flux Analysis

Caption: A generalized workflow for metabolic flux analysis.

Logical Relationships

standardization_flow Standardized Protocols Standardized Protocols Consistent Data Acquisition Consistent Data Acquisition Standardized Protocols->Consistent Data Acquisition Comparable Data Analysis Comparable Data Analysis Consistent Data Acquisition->Comparable Data Analysis Inter-laboratory Reproducibility Inter-laboratory Reproducibility Comparable Data Analysis->Inter-laboratory Reproducibility

References

Choosing the Right Tool for the Job: A Comparative Guide to Deuterated Glucose Isotopes in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of metabolic pathways is crucial for unraveling disease mechanisms and developing novel therapies. Deuterated glucose isotopes have emerged as powerful tools for these investigations, offering a non-radioactive and safe method to trace glucose metabolism. However, the selection of the most appropriate deuterated glucose analog is critical for experimental success. This guide provides an objective comparison of D-Glucose-d12-1 and other commonly used deuterated glucose isotopes, supported by experimental data and detailed protocols to inform your choice for specific applications.

Stable isotope tracing with deuterated glucose allows researchers to follow the fate of glucose molecules as they are processed through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] The choice of isotope depends on the specific metabolic questions being addressed, the analytical techniques available, and the biological system under investigation.

At a Glance: Comparison of Common Deuterated Glucose Isotopes

The selection of a deuterated glucose isotope is often a trade-off between the desired labeling pattern, the stability of the deuterium atoms, and the cost of the tracer. The following table summarizes the key characteristics of several common deuterated glucose isotopes.

IsotopeSynonymsMolecular Weight ( g/mol )Mass Shift (vs. Unlabeled)Isotopic PurityKey Applications
This compound Glucose-d12-1, D-(+)-Glucose-d12-1, Dextrose-d12-1192.23[2]+1297 atom % D[3]Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), metabolic tracer.[4][5]
D-Glucose-1,2,3,4,5,6,6-d7 D-Glucose-d7, Dextrose-d7187.20+797-98%Metabolic tracer studies, fatty acid synthesis, minimal media reagent, internal standard. Offers advantages in Deuterium Metabolic Imaging (DMI) for larger signals from glucose and downstream metabolites.
D-Glucose-6,6-d2 [6,6-²H₂]-glucose~182.18+2Not specifiedRecommended for tracing into lactate and glutamate as these positions are generally more stable during glycolysis. Used in Deuterium Metabolic Imaging (DMI) to measure the conversion of glucose into lactate, glutamine, and glutamate.
[2,3,4,6,6'-²H5]-D-glucose -~185.21+5Not specifiedA cost-effective alternative for deuterium magnetic resonance metabolic imaging.

Deciphering Metabolic Pathways: Applications of Deuterated Glucose

The specific positions of deuterium atoms on the glucose molecule determine which metabolic pathways can be most effectively interrogated.

  • This compound , being a fully deuterated glucose, can be used as a general tracer for glucose metabolism and as an internal standard in mass spectrometry and NMR for the quantification of unlabeled glucose.

  • D-Glucose-1,2,3,4,5,6,6-d7 provides a high degree of labeling, making it suitable for a wide range of metabolic tracing studies. Its use in Deuterium Metabolic Imaging (DMI) has been shown to yield larger signals from downstream metabolites compared to less deuterated glucose isotopes.

  • D-Glucose-6,6-d2 is particularly useful for studying glycolysis and the TCA cycle. The deuterium atoms on carbon 6 are less prone to exchange during the initial steps of glycolysis compared to other positions, making it a robust tracer for lactate and glutamate production.

Experimental Corner: Protocols and Workflows

The successful application of deuterated glucose isotopes relies on well-defined experimental protocols. Below are representative methodologies for key applications.

Metabolic Flux Analysis (MFA) using Deuterated Glucose

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions.

Protocol for 13C-MFA (adaptable for Deuterated Glucose):

  • Cell Culture and Labeling: Culture cells to a desired confluency (e.g., 70-80%). Switch to a medium containing the deuterated glucose isotope (e.g., D-Glucose-d7) and dialyzed fetal bovine serum to minimize interference from unlabeled glucose. The labeling time will depend on the metabolic pathways of interest and the time required to reach isotopic steady state.

  • Metabolite Extraction: After the labeling period, rapidly quench metabolism and extract intracellular metabolites. This is typically done using a cold solvent mixture, such as methanol/water or methanol/acetonitrile/water.

  • Sample Analysis: Analyze the isotopic enrichment of downstream metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis and Modeling: Correct the mass isotopomer data for natural isotope abundance. Use computational models to calculate metabolic fluxes from the labeling patterns of the metabolites.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A Cell Culture B Isotopic Labeling with Deuterated Glucose A->B C Metabolite Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Determine Mass Isotopomer Distributions D->E F Correct for Natural Abundance E->F G Metabolic Flux Calculation F->G

A generalized workflow for metabolic flux analysis.
Deuterium Metabolic Imaging (DMI)

DMI is an emerging magnetic resonance-based technique for non-invasively mapping metabolism in three dimensions.

General In Vivo DMI Protocol:

  • Tracer Administration: A deuterated substrate, such as D-Glucose-6,6-d2 or D-Glucose-d7, is administered to the subject, typically orally or via infusion.

  • Magnetic Resonance Spectroscopy (MRS): The subject is scanned in an MRI scanner equipped for deuterium spectroscopy. Dynamic spectra are acquired to monitor the uptake of the deuterated glucose and the appearance of its metabolic products, such as deuterated lactate and glutamate/glutamine (Glx).

  • Data Processing and Analysis: The acquired spectra are processed to quantify the concentrations of the deuterated metabolites over time. Kinetic models can be applied to estimate metabolic rates.

Visualizing Metabolism: Key Pathways

Understanding how deuterium is incorporated into downstream metabolites is key to interpreting experimental results. The following diagrams illustrate the flow of deuterium from labeled glucose through central carbon metabolism.

Glycolysis_PPP D-Glucose-d7 D-Glucose-d7 Glucose-6-Phosphate Glucose-6-Phosphate D-Glucose-d7->Glucose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone PPP Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate->Glyceraldehyde-3-Phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-Phosphate->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Lactate Lactate Pyruvate->Lactate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphoglucono-δ-lactone->Ribulose-5-Phosphate Ribulose-5-Phosphate->Glyceraldehyde-3-Phosphate

Deuterium flow in Glycolysis and the Pentose Phosphate Pathway.

TCA_Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetyl-CoAOxaloacetate Acetyl-CoAOxaloacetate Citrate Citrate Acetyl-CoAOxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA Glutamate Glutamate α-Ketoglutarate->Glutamate Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Glutamine Glutamine Glutamate->Glutamine

Deuterium incorporation into the TCA cycle and related amino acids.

Conclusion

The choice between this compound and other deuterated glucose isotopes is highly dependent on the specific research question and the analytical methodology employed. For quantitative mass spectrometry applications requiring an internal standard, a fully labeled isotope like this compound is an excellent choice. For tracing studies, particularly those involving DMI, more heavily labeled isotopes like D-Glucose-d7 may provide enhanced signal and more detailed metabolic information. For focused studies on glycolysis and the TCA cycle, the stability of the label in D-Glucose-6,6-d2 makes it a reliable option. By carefully considering the advantages and limitations of each isotope and employing robust experimental protocols, researchers can effectively harness the power of deuterated glucose to gain deeper insights into cellular metabolism.

References

Safety Operating Guide

Proper Disposal of D-Glucose-d12-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals is a critical aspect of maintaining a safe work environment and ensuring environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of D-Glucose-d12-1, a deuterated form of D-glucose. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is mandatory.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle the material in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of dust.

  • Spill Management: In the event of a spill, sweep or carefully shovel the solid material into a suitable container for disposal, ensuring that dust generation is kept to a minimum.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as chemical waste and utilize a licensed professional waste disposal service.[1][2]

  • Containerization: Place the waste this compound into a suitable, sealable, and clearly labeled container. The label must include the full chemical name ("this compound") and any other identifiers required by your institution's waste management program.[1]

  • Waste Segregation: Store the container with other non-hazardous solid chemical waste. It is important to keep it segregated from incompatible materials, such as strong oxidizing agents.

  • Contact Environmental Health and Safety (EHS): Notify your institution's Environmental Health and Safety (EHS) department or the equivalent safety office to arrange for the collection and disposal of the chemical waste. They will have established protocols with licensed waste disposal contractors.

  • Documentation: Maintain a detailed record of the disposed chemical, including the quantity and the date of disposal, in your laboratory's chemical inventory or a dedicated waste log.

Important Considerations:

  • Do not let the product enter drains or sewer systems.

  • Dispose of the substance as an unused product.

  • Waste disposal should always be conducted in accordance with federal, state, and local environmental control regulations.

Quantitative Disposal Data

There are no specific quantitative limits for the disposal of this compound provided in the available safety data sheets. All quantities of this substance should be managed through a certified waste disposal service.

ParameterLimitReference
Disposal Quantity Limit None SpecifiedManage all quantities through a licensed waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe containerize Place in a Labeled, Sealed Container ppe->containerize segregate Segregate from Incompatible Materials containerize->segregate contact_ehs Contact Institutional EHS for Pickup segregate->contact_ehs documentation Document Disposal (Quantity, Date) contact_ehs->documentation end_point End: Proper Disposal Complete documentation->end_point

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling D-Glucose-d12-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Glucose-d12-1. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper material disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, following good laboratory practices is mandatory.[1][2][3][4]

Minimum PPE Requirements:

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential splashes or spills.[5]

  • Hand Protection: Disposable nitrile gloves are required to prevent skin contact. If there is direct contact with the chemical, gloves should be removed and replaced immediately, followed by hand washing.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles are recommended.

For situations involving significant dust generation, respiratory protection may be necessary. In case of a fire, a self-contained breathing apparatus is required.

Safety and Handling Summary

The following table summarizes the key safety and handling information for this compound.

ParameterInformationSource
Appearance Solid, white granular powder or colorless crystals.
Odor Odorless.
Hazards Not classified as a hazardous substance. May cause mild irritation to the respiratory tract, skin, and eyes. Further processing may result in the formation of combustible dust.
Storage Store at room temperature in a dry, well-ventilated place, away from light and moisture. Keep the container tightly closed.
Incompatible Materials Strong oxidizing agents.

Operational Plan for Handling and Disposal

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Work in a well-ventilated area, preferably in a fume hood if there is a risk of dust formation.

  • Weighing and Transfer: When weighing the substance, use a clean weighing sheet and appropriate tools like a spatula. Minimize the generation of dust.

  • Post-Handling: After handling, wash hands thoroughly. Clean all equipment and the work area to prevent cross-contamination.

Spill Response:

  • Containment: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust during cleanup.

  • Decontamination: Clean the affected area thoroughly.

Disposal Protocol: this compound should be disposed of as a chemical waste product.

  • Containerization: Place the waste material in a clearly labeled and sealed container.

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for collection and disposal. Do not dispose of this material down the drain.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in your laboratory's inventory or waste log.

Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area Work in a Well-Ventilated Area prep_ppe->prep_area handling_weigh Weigh and Transfer Material prep_area->handling_weigh handling_clean Clean Work Area and Equipment handling_weigh->handling_clean disp_container Place Waste in Labeled Container handling_clean->disp_container disp_service Contact Licensed Disposal Service disp_container->disp_service disp_log Document Disposal disp_service->disp_log spill_contain Contain and Collect Spill spill_clean Decontaminate Area spill_contain->spill_clean spill_clean->disp_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.